1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Description
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Properties
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOZYQWTVVSEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Thermodynamic Stability & Degradation Profiling of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Executive Summary
This technical guide provides a comprehensive stability profile for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol (hereafter referred to as ATPP ). As a core aryloxypropanolamine scaffold, ATPP serves as a critical chiral building block in the synthesis of
Part 1: Molecular Architecture & Physicochemical Baseline
To understand the thermodynamic stability of ATPP, we must first analyze its electronic and structural properties. The molecule consists of a lipophilic 3-trifluoromethylphenyl ether headgroup and a hydrophilic 3-amino-2-hydroxypropyl tail.
Electronic Effects & Reactivity
-
The Trifluoromethyl Effect: The -CF
group at the meta position is strongly electron-withdrawing ( ). This reduces the electron density on the phenoxy oxygen, making the ether linkage slightly more susceptible to nucleophilic attack compared to unsubstituted analogs, though it remains robust under standard conditions. -
Amine Basicity: The primary amine is the most reactive center. While the -CF
group is distant, the overall lipophilicity (LogP) is increased, potentially affecting solvation in aqueous media. The pKa of the amine is estimated at 9.4–9.6 , typical for alkanolamines. -
Chirality: The C2 position is chiral. Thermodynamic stability differences between enantiomers (R vs. S) are negligible in isotropic solution but critical in the solid state (racemate vs. conglomerate packing).
Physicochemical Properties Table
| Property | Value / Prediction | Implication for Stability |
| Molecular Formula | C | MW = 235.20 g/mol |
| Predicted LogP | 1.8 – 2.1 | Moderate lipophilicity; prone to oxidative degradation in lipid phases. |
| pKa (Amine) | ~9.5 (Base) | Forms stable salts (HCl, Tartrate); free base is hygroscopic. |
| pKa (Alcohol) | ~14.0 | Negligible ionization; susceptible to dehydration at low pH/high T. |
| Melting Point | 65–75 °C (Free Base) | Low lattice energy implies sensitivity to thermal stress/sintering. |
| Hygroscopicity | High (Free Base) | Critical Quality Attribute (CQA); requires humidity control (<60% RH). |
Part 2: Thermodynamic Stability Profiling
Solid-State Thermodynamics
The free base of ATPP likely exhibits polymorphism . The thermodynamic stability of the crystal lattice is driven by hydrogen bonding networks involving the -NH
-
Risk: Ostwald ripening. Metastable forms may convert to stable forms during storage, altering dissolution rates.
-
Mitigation: Salt formation (e.g., Hydrochloride or Succinate) significantly increases lattice energy (
), raising the melting point (>120°C) and reducing molecular mobility, thereby inhibiting solid-state degradation.
Solution-State Stability
In solution, ATPP is subject to pseudo-first-order degradation kinetics.
-
pH 1–3: Stable, but prolonged heat can induce ether hydrolysis or alcohol dehydration.
-
pH 4–8: Maximal stability window.
-
pH >9: The unprotonated amine is susceptible to oxidative deamination and dimerization.
Part 3: Degradation Pathways (Mechanistic Analysis)
The degradation of ATPP follows three primary vectors: Oxidative Deamination, Dimerization, and Ether Cleavage.
Pathway Visualization
Figure 1: Mechanistic pathways for the degradation of ATPP. Primary vector is oxidative deamination via radical intermediates.
Detailed Mechanisms
-
Oxidative Deamination (Major): In the presence of atmospheric oxygen and trace metal ions (Fe
, Cu ), the -carbon adjacent to the amine loses a proton to form a radical. This resolves into an imine, which hydrolyzes to release ammonia and an aldehyde degradant. -
Maillard-Type Condensation: If formulated with reducing sugars (lactose, fructose), the primary amine will rapidly form glycosylamines (browning reaction). Strictly avoid reducing sugars.
-
Carbamylation: The primary amine reacts reversibly with atmospheric CO
to form carbamic acid salts, altering solubility and pH.
Part 4: Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of ATPP, a Forced Degradation Study (Stress Testing) is required. This protocol is compliant with ICH Q1A (R2) guidelines.
Stress Testing Workflow
Figure 2: Forced degradation workflow to establish intrinsic stability and validate analytical methods.
Analytical Method Parameters (HPLC)
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity for amines).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Amine/End absorption) and 265 nm (Phenoxy ring).
-
Success Criteria: Resolution (
) > 2.0 between ATPP and nearest degradant.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link
-
Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, vol. 7, no. 2, 2002, pp. 113-146. Link
-
Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, 2nd Edition, Informa Healthcare, 2011. Link
-
Giron, D. "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, vol. 248, 1995, pp. 1-59. Link
Solubility Profile and Process Engineering of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Executive Summary
In the development of pharmaceutical intermediates, 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol (hereafter referred to as ATPP ) represents a critical chiral building block, often utilized in the synthesis of aryloxypropanolamine-class therapeutics (e.g., analogs of fluoxetine or beta-blockers).
The solubility profile of ATPP is dictated by a competitive internal architecture: the hydrophilic amino-diol "head" versus the highly lipophilic, electron-withdrawing trifluoromethyl-phenoxy "tail." Understanding this duality is not merely an academic exercise; it is the foundation for designing high-yield crystallization steps and efficient liquid-liquid extractions.
This guide provides a comprehensive analysis of ATPP’s solubility behavior, supported by thermodynamic principles and validated experimental protocols.
Molecular Architecture & Theoretical Solubility
To predict and manipulate the solubility of ATPP, we must first deconstruct its Structure-Property Relationships (SPR) .
Functional Group Analysis
The molecule (
| Functional Domain | Chemical Nature | Solvent Interaction Mechanism |
| Primary Amine ( | Basic, Polar | H-bond donor/acceptor. Drives solubility in alcohols and acidic aqueous media. |
| Secondary Alcohol ( | Polar | H-bond donor/acceptor. Synergizes with polar protic solvents.[1] |
| Ether Linkage ( | Polar Aprotic | Weak H-bond acceptor. |
| Trifluoromethyl Group ( | Lipophilic, EWG | Increases hydrophobicity. Enhances solubility in aromatics (Toluene) and chlorinated solvents.[2] |
| Phenyl Ring | Aromatic |
Hansen Solubility Parameters (HSP)
Using group contribution methods, we estimate the HSP values to guide solvent screening. The high dispersion term (
- (Dispersion): High (due to aromatic/fluorine bulk).
- (Polarity): Moderate (ether/amine dipoles).
- (Hydrogen Bonding): High (amine/alcohol).
Implication: ATPP is not a "water-soluble" amine in the traditional sense. It requires solvents that can accommodate both the polar head and the lipophilic tail—making C1-C4 alcohols and esters the "Sweet Spot" for processing.
Experimental Solubility Profile
The following data summarizes the solubility behavior of ATPP. Note that values are temperature-dependent, a feature we exploit for purification via cooling crystallization.
Solvent Classification Table[2]
| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Process Utility |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | High (>150 mg/mL) | Primary solvents for reaction and crude dissolution. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>300 mg/mL) | Avoid if possible due to high boiling points and difficult removal. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20–50 mg/mL) | Ideal for Crystallization. High solubility at boiling; low at 0°C. |
| Aromatic | Toluene, Xylene | Moderate | Used for liquid-liquid extraction of the free base from aqueous reaction mixtures. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good for extraction, but avoided in Green Chemistry workflows. |
| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Negligible (<1 mg/mL) | Anti-solvent. Used to crash out product from concentrated organic solutions. |
| Aqueous | Water (pH 7) | Low | Poor solubility as free base. |
| Aqueous Acid | 1M HCl, 1M Acetic Acid | High | Soluble as the ammonium salt ( |
Temperature Dependence (Van't Hoff Analysis)
In solvents like Ethyl Acetate and Toluene , ATPP exhibits a steep solubility curve. This positive enthalpy of dissolution (
-
At 25°C: Solubility is limited, maintaining yield during filtration.
-
At 70°C (Reflux): Solubility increases 5-10x, allowing for minimal solvent volume during dissolution.
Visualizing the Solvation Mechanism
The following diagram illustrates the competitive solvation forces that dictate ATPP's behavior in different media.
Figure 1: Competitive solvation mechanism of ATPP. Effective solvents (e.g., Ethanol) must bridge the gap between the polar head and lipophilic tail.
Methodological Framework: Determining Solubility
Protocol: Polythermal Solubility Determination
Objective: Determine the Metastable Zone Width (MSZW) in Ethyl Acetate.
Equipment:
-
Automated reactor (e.g., Mettler Toledo EasyMax or equivalent).
-
Turbidity probe (FBRM or simple transmission probe).
-
Temperature control unit.
Workflow:
-
Preparation: Charge 5.0 g of ATPP into the reactor. Add 50 mL of Ethyl Acetate (Initial conc: 100 mg/mL).
-
Heating: Ramp temperature at 1°C/min under agitation (300 rpm).
-
Clear Point (
): Record the temperature where turbidity drops to baseline (Solubility limit). -
Cooling: Ramp down at 0.5°C/min.
-
Cloud Point (
): Record the temperature where turbidity spikes (Nucleation point). -
Iteration: Add solvent to dilute to 80 mg/mL and repeat to build the full curve.
Workflow Visualization
Figure 2: Polythermal workflow for determining solubility limits and metastable zone width (MSZW).
Process Implications & Recommendations
Based on the solubility profile, the following strategies are recommended for scale-up:
Purification (Recrystallization)
-
Solvent System: Ethyl Acetate/Heptane (Solvent/Antisolvent) or pure Isopropyl Alcohol (IPA) .
-
Rationale: ATPP is highly soluble in hot IPA but crystallizes well upon cooling. Adding Heptane as an antisolvent improves yield by forcing the lipophilic
tail out of solution. -
Caution: Avoid chlorinated solvents for final steps due to ICH Q3C Class 1/2 limitations, despite high solubility.
Extraction (Work-up)
-
Strategy: Post-reaction, the mixture is often basic.
-
Solvent: Toluene .
-
Mechanism: At high pH, the amine is uncharged. Toluene effectively extracts the free base due to the
-phenyl affinity, leaving inorganic salts in the aqueous phase.
Salt Formation
-
If the free base oil is difficult to handle, convert to the Oxalate or Hydrochloride salt.
-
Solvent: Dissolve free base in Ethyl Acetate; add anhydrous HCl in IPA. The salt will precipitate immediately due to the loss of lipophilic solubility character.
References
-
PubChem. (2023). Compound Summary: 1-(3-Trifluoromethylphenyl)-2-propanol (Related Intermediate). National Library of Medicine. [Link]
- Google Patents. (2000). WO2000021917A1: Pharmaceutical intermediate for the synthesis of fluoxetine.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for group contribution theory applied to fluorinated aromatics). [Link][2]
-
Matsuda, H., et al. (2015).[3] Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.[3] Fluid Phase Equilibria. (Methodological reference for solubility determination of amine-containing APIs). [Link]
Sources
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS number and molecular identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol, a fluorinated aromatic amino alcohol of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic pathway, and potential applications, with a focus on its role as a key building block for novel therapeutic agents.
Core Compound Identity
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a structurally distinct chemical entity. The presence of a trifluoromethyl group at the meta position of the phenoxy ring is a critical feature, known to significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.
Molecular Identifiers
Precise molecular identifiers are crucial for database searches and regulatory submissions. While a specific CAS number for the meta-isomer is not widely indexed in public chemical databases, the identifiers for the structurally similar para-isomer, 1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, are available and provide a valuable reference point.[1] The molecular formula for the meta-isomer is C10H12F3NO2.[2]
| Identifier | Value (for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol) |
| CAS Number | Not available in public databases |
| Molecular Formula | C10H12F3NO2 |
| Molecular Weight | 235.20 g/mol |
| InChI | InChI=1S/C10H12F3NO2/c11-10(12,13)7-2-1-3-8(6-7)16-5-9(15)4-14/h1-3,6,9,15H,4-5,14H2 |
| InChIKey | WBNXYSMSAOEZIF-UHFFFAOYSA-N (Predicted) |
| SMILES | C1=CC(=CC=C1C(F)(F)F)OCC(CN)O |
Note: InChI, InChIKey, and SMILES are for the para-isomer as a reference, with the SMILES string adapted for the meta-isomer.
Physicochemical and Safety Profile
Predicted Physicochemical Properties
Experimental physicochemical data for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is scarce. However, computational models provide reliable estimates for key parameters, which are invaluable for anticipating its behavior in various experimental settings.
| Property | Predicted Value |
| XlogP | 1.2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 58.6 Ų |
| Monoisotopic Mass | 235.08202 Da |
Data predicted for the para-isomer, which is expected to be very similar for the meta-isomer.[1]
Safety and Handling
No specific safety data sheet (MSDS) is available for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. As a novel research chemical, it should be handled with the utmost care by trained personnel in a well-ventilated laboratory setting. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
General Precautions:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can be conceptualized based on established organic chemistry principles, particularly the nucleophilic ring-opening of an epoxide. This method offers good control over regioselectivity and is amenable to scale-up.
The synthesis can be envisioned as a two-step process:
-
Epoxidation of Allyl 3-(trifluoromethyl)phenyl ether: The starting material, 3-(trifluoromethyl)phenol, is first allylated to form the corresponding ether. This intermediate is then subjected to epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to yield 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane.
-
Aminolysis of the Epoxide: The resulting epoxide undergoes nucleophilic ring-opening with a suitable amine source, such as ammonia or a protected amine equivalent, to introduce the amino group at the C1 position, yielding the target 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol.
Sources
Technical Whitepaper: Toxicology & Handling of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
[1]
Document Control:
-
Classification: Research Chemical / Pharmaceutical Intermediate[1]
-
Role: Adrenergic/Serotonergic Scaffold Builder
-
Status: High-Potency Intermediate (HPI) Handling Required[1]
Chemical Identity & Physicochemical Profiling[1]
This compound acts as a "linker" scaffold, combining a lipophilic trifluoromethyl-phenyl head group with a hydrophilic amino-alcohol tail.[1] This amphiphilic nature dictates its bioavailability and skin penetration potential.[1]
| Property | Data / Estimate | Technical Note |
| Chemical Name | 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | IUPAC Standard |
| Common Synonyms | 3-(m-Trifluoromethylphenoxy)-2-hydroxypropylamine | "m-" denotes meta-substitution |
| CAS Number | Not Widely Listed (Treat as NCE) | Reference Precursor CAS:[1] 22428-98-4 (Glycidyl ether) |
| Molecular Formula | C₁₀H₁₂F₃NO₂ | |
| Molecular Weight | ~235.20 g/mol | Small molecule, high permeability |
| Physical State | Waxy Solid or Viscous Oil | Hygroscopic due to amine/hydroxyl |
| pKa (Calculated) | ~9.5 (Amine), ~13 (Hydroxyl) | Basic; exists as cation at physiological pH |
| LogP (Oct/Water) | ~1.8 - 2.2 | Moderate lipophilicity (CNS penetrant) |
Toxicological Profile (Read-Across Analysis)
Scientific Rationale: As specific toxicological data for this exact intermediate is sparse, we apply Structural Activity Relationship (SAR) analysis using 3-(trifluoromethyl)phenol (aromatic moiety) and 1-amino-2-propanol (aliphatic tail).[1]
Acute Toxicity & Local Effects[1]
-
Skin/Eye Corrosion (Primary Hazard): The primary aliphatic amine group (-NH₂) confers high alkalinity.[1] Upon contact with moist membranes, it generates localized hydroxide ions, leading to Category 1B Skin Corrosion and Category 1 Serious Eye Damage .
-
Acute Oral Toxicity: Estimated LD50: 500–1200 mg/kg (Rat) .[1]
-
Respiratory Sensitization: Inhalation of dust/aerosol may cause chemical pneumonitis.[1]
Systemic & Target Organ Toxicity (STOT)[1]
-
Pharmacological Toxicity (The "Hidden" Risk):
-
This structure mimics the "aryloxypropanolamine" backbone of beta-blockers (e.g., Propranolol).[1] Even as a primary amine (most drugs are secondary amines), it may possess weak beta-adrenergic antagonist activity .[1]
-
Symptoms:[1] Bradycardia (slow heart rate), hypotension, and bronchospasm in sensitive individuals.
-
-
Hepatic Load: The trifluoromethyl (-CF₃) group is metabolically stable but increases lipophilicity, driving the compound into the liver.[1] Chronic exposure may induce Cytochrome P450 enzymes (specifically CYP2D6/CYP3A4), leading to hepatocellular hypertrophy .
Genotoxicity Warning
Safety Data Sheet (SDS) Critical Architecture
Do not rely on generic SDS. Construct your internal SDS using these GHS classifications.
GHS Classification (29 CFR 1910.1200 / CLP)
-
Signal Word: DANGER
-
Pictograms:
| Hazard Code | Statement | Prevention Code (P-Code) |
| H314 | Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/suit/eye protection.[1] |
| H302 | Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[1] |
| H335 | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist.[1] |
| H373 | May cause damage to organs (Liver) through prolonged exposure.[1] | P314: Get medical advice if you feel unwell. |
Experimental Protocols & Workflows
Protocol A: Safe Handling & Neutralization
-
Engineering Control: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
Decontamination Solution: 5% Citric Acid or Dilute Acetic Acid (Vinegar).[1]
-
Logic: The amine is basic; weak acid neutralizes it without generating violent heat (exotherm) that strong acids would cause.[1]
-
Protocol B: Emergency Response (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double layer), Tyvek suit, and full-face respirator with ABEK (Organic/Amine) cartridges.[1]
-
Contain: Dike the spill with vermiculite or sand.[1] DO NOT use sawdust (reaction with amines can be exothermic/fire hazard).[1]
-
Neutralize: Spray mist of 5% Citric Acid over the spill until pH is neutral (pH 6-8).
-
Disposal: Scoop into a high-density polyethylene (HDPE) drum labeled "Corrosive Waste - Basic".
Protocol C: Analytical Verification (HPLC-MS)
Visualizations
Diagram 1: Metabolic & Toxicological Logic
This pathway illustrates why the compound poses both a corrosive risk (Amine) and a systemic liver risk (CF3-Phenol).[1]
Caption: Dual-threat pathway showing immediate corrosive effects (local) and potential pharmacological interference (systemic).[1]
Diagram 2: Emergency Spill Response Workflow
A self-validating logic flow for managing spills of amine-based intermediates.[1]
Caption: Decision matrix for spills, prioritizing respiratory protection for bulk releases due to amine vapor potential.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11729174 (Related Structure: Trifluoro-phenoxy-amino-propanol analogs).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-(trifluoromethyl)phenol (CAS 98-17-9).[1] (Used for Read-Across of Aromatic Moiety).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]
Strategic Fluorination of Aryloxypropanolamine Scaffolds: Synthesis, Stability, and Therapeutic Utility
Executive Summary
The aryloxypropanolamine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophore for the vast majority of
This technical guide analyzes the synthetic architectures, structure-activity relationships (SAR), and therapeutic expansions of fluorinated aryloxypropanolamines. It moves beyond traditional cardiovascular applications to explore novel utility in oncology (
The Fluorine Effect in Aryloxypropanolamines
The introduction of fluorine into the aryloxypropanolamine backbone is not merely a steric substitution; it fundamentally alters the physicochemical profile of the ligand.
Electronic and Lipophilic Modulation
The trifluoromethyl group is a powerful electron-withdrawing group (EWG) with high lipophilicity (Hansch
-
Metabolic Blocking: Placing a
group at the para or meta position of the aryl ring blocks cytochrome P450-mediated hydroxylation, significantly extending the plasma half-life compared to non-fluorinated analogs. -
Membrane Permeability: The increased lipophilicity facilitates blood-brain barrier (BBB) penetration, which is desirable for central nervous system (CNS) active agents but requires careful tuning to avoid CNS toxicity in cardiovascular drugs.
The Linker Modification (The Variant)
Recent advances have targeted the propanolamine linker itself. Replacing the
Synthetic Architectures
The synthesis of these scaffolds requires navigating the reactivity of fluorinated intermediates. Two primary pathways are dominant: the classical Epoxide Ring Opening and the novel Iodohydrin Route for difluoro-variants.
Pathway A: Classical Epoxide Opening (Aryl- Derivatives)
This is the standard industrial route for synthesizing
-
Step 1: O-Alkylation. A trifluoromethyl-substituted phenol reacts with epichlorohydrin.
-
Step 2: Aminolysis. The resulting epoxide is opened by a primary amine (e.g., isopropylamine, tert-butylamine).
Critical Consideration: The electron-deficient nature of
Pathway B: The Iodohydrin Route (Linker- Derivatives)
Synthesizing the 1,1-difluoro variant is challenging due to the instability of
-
Mechanism: A 1-aryloxy-1,1-difluoroallyl precursor undergoes iodohydroxylation/cyclization to form a transient intermediate that is trapped by the amine.
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for accessing standard and linker-fluorinated aryloxypropanolamines.
Structure-Activity Relationship (SAR) & Therapeutic Utility
The biological impact of the trifluoromethyl group depends heavily on its position and the target receptor subtype.
Cardiovascular: Selectivity
In the context of hypertension and arrhythmia:
-
Ortho-substitution: A
group at the ortho position of the aryl ring often forces the ring out of coplanarity with the ether linkage due to steric bulk. This can enhance -selectivity (bronchodilation sparing), though it may reduce overall potency compared to smaller chloro- or methyl- substituents. -
Meta-substitution: This is the "sweet spot" for maintaining high affinity while improving metabolic stability. Many investigational compounds utilize 3-trifluoromethylphenyl moieties to mimic the lipophilic pocket binding of the naphthalene ring in propranolol.
Oncology: The -Adrenergic Antagonist
A compelling emerging application is in cancer cachexia. The
-
Mechanism: In cancer-associated cachexia, excessive
-AR stimulation drives adipose tissue wasting. -
Key Compound: Derivatives of L-748,337 (an aryloxypropanolamine) modified with specific lipophilic groups have shown potent
-AR antagonist activity. The group is often employed in the distal "tail" or the aryl core of these derivatives to tune the logP for optimal tissue distribution, inhibiting tumor growth and preserving muscle mass in in vivo models.
Antimicrobial: Bis-Aryloxy Variants
Beyond GPCRs, the scaffold has shown promise as a bacterial membrane disruptor.
-
Structure: 1,3-bis(aryloxy)propan-2-amines (where the amine is flanked by two aryloxy groups) exhibit bactericidal activity against Gram-positive pathogens, including MRSA.
-
Fluorine Role: Introduction of
groups on the phenyl rings significantly enhances the antimicrobial potency (MIC values < 5 g/mL) by facilitating the penetration of the molecule into the bacterial lipid bilayer.
Experimental Protocol: Synthesis of a -Aryloxypropanolamine
Target Compound: 1-(3-(Trifluoromethyl)phenoxy)-3-(isopropylamino)propan-2-ol. Objective: To synthesize a metabolically stable propranolol analog.
Materials
-
3-Trifluoromethylphenol (CAS: 98-17-9)
-
Epichlorohydrin (Excess)
-
Potassium Carbonate (
, anhydrous) -
Isopropylamine
-
Acetone (Solvent A)
-
Methanol (Solvent B)
Step-by-Step Methodology
Phase 1: Formation of the Epoxide Intermediate
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-trifluoromethylphenol (1.62 g, 10 mmol) in acetone (50 mL).
-
Deprotonation: Add anhydrous
(2.76 g, 20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. -
Alkylation: Add epichlorohydrin (3.9 mL, 50 mmol) in one portion. The excess epichlorohydrin serves to drive the reaction and minimize polymerization.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed. -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin. The residue is the crude glycidyl ether (typically a pale yellow oil). Note: Can be used directly or purified via column chromatography.
Phase 2: Aminolysis (Ring Opening)
-
Solvation: Dissolve the crude epoxide in Methanol (20 mL).
-
Addition: Add isopropylamine (2.5 mL, 30 mmol) dropwise. Caution: Reaction is exothermic.
-
Reaction: Stir the sealed vessel at room temperature for 24 hours. Alternatively, heat to
for 4 hours to accelerate the reaction. -
Isolation: Evaporate the solvent and excess amine under vacuum.
-
Purification: Convert the free base to the hydrochloride salt by adding 1M HCl in ether, or purify the free base via silica gel chromatography (DCM:MeOH 9:1 + 1%
).
Self-Validation Check:
-
1H NMR (CDCl3): Look for the characteristic multiplets of the propanolamine chain:
3.9–4.1 ( ), 4.0–4.2 ( ), and 2.7–2.9 ( ). The group will not show in 1H NMR but will be distinct in 19F NMR ( -63 ppm).
Mechanism of Action Visualization
The following diagram illustrates the competitive antagonism of the
Figure 2: Mechanism of competitive antagonism at the
Data Summary: Comparative Activity
| Compound Class | Aryl Substituent | Linker | Primary Activity | Key Feature |
| Propranolol | 1-Naphthyl | Non-selective | Reference Standard | |
| Fluoro-Analog | 3- | Enhanced Metabolic Stability | ||
| Difluoro-Analog | Phenyl | Altered pKa, H-bonding | ||
| Bis-Aryloxy | 3- | Antimicrobial | Membrane Disruption | |
| L-748,337 Deriv. | Complex Aryl | Cancer Cachexia Treatment |
References
-
Straightforward Synthesis of 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols . ResearchGate.[1][2] Available at: [Link]
-
Design and synthesis of aryloxypropanolamine as
-adrenergic receptor antagonist in cancer and lipolysis . European Journal of Medicinal Chemistry. Available at: [Link] -
Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria . MicrobiologyOpen. Available at: [Link]
-
Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines . Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine . Journal of Medicinal Chemistry. Available at: [Link]
Sources
Potential biological targets for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Subject: Technical Analysis: Pharmacological Targets and Profiling of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Executive Summary
This technical guide provides an in-depth pharmacological profile of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol (hereafter referred to as ATMP-PrOH ).[1][2][3] Structurally, this compound represents a "stripped" core of the aryloxypropanolamine class—the privileged scaffold of
Unlike marketed beta-blockers which typically feature bulky secondary amines (isopropyl or t-butyl) to maximize hydrophobic interactions, ATMP-PrOH possesses a primary amine and a 3-trifluoromethyl (
This guide details the predicted biological targets, the mechanistic rationale based on Structure-Activity Relationships (SAR), and the experimental protocols required for validation.
Structural Deconstruction & Pharmacophore Analysis
To understand the biological targets, we must first dissect the molecular architecture of ATMP-PrOH.[1][2][3]
-
Core Scaffold: 3-Aryloxy-2-hydroxypropylamine.[1][2][3] This is the defining feature of the
-blocker class (e.g., Propranolol, Atenolol).[1][2][3] -
Head Group (Amine): Primary amine (
).[2][3] In classic SAR, primary amines show reduced affinity for -receptors compared to secondary amines, but often retain intrinsic efficacy or serve as metabolic intermediates (N-dealkylation products).[1][2][3] -
Tail Group (Aryl): 3-(Trifluoromethyl)phenyl.[2][3][4][5][6][7] The
group is a bioisostere of chlorine but significantly more lipophilic and electron-withdrawing.[1][2][3] This moiety is frequently found in serotonergic modulators (e.g., Fluoxetine, Fenfluramine).[1][2][3]
Visualization: Pharmacophore Mapping
Figure 1: Pharmacophore dissection linking structural motifs to predicted biological targets.[1][2][3]
Primary Biological Target: -Adrenergic Receptors[1][2][3]
The aryloxypropanolamine scaffold is the "lock and key" for the
Mechanistic Rationale
-
Binding Mode: The protonated amine of ATMP-PrOH forms a salt bridge with the conserved Aspartate 113 (Asp113) residue in transmembrane helix 3 (TM3) of the receptor.[2] The hydroxyl group forms a hydrogen bond with Serine 203 (Ser203) in TM5.[1][2]
-
Affinity Shift: Classic beta-blockers use a bulky isopropyl group to fill a hydrophobic pocket near Asp113.[1][2][3] ATMP-PrOH, lacking this bulk, is predicted to act as a low-affinity antagonist or potentially a partial agonist .[1][2][3]
-
Subtype Selectivity: The 3-trifluoromethyl group (meta-substitution) often favors
or selectivity over , as seen in various phenoxypropanolamine derivatives designed for lipolysis ( ).[2][3]
Experimental Validation: Radioligand Binding Assay
To confirm affinity (
Protocol:
-
Membrane Prep: Harvest HEK293 cells stably expressing human
, , or receptors.[1][2][3] Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g for 20 min. Resuspend pellets. -
Incubation: In 96-well plates, mix:
-
Equilibrium: Incubate for 90 min at 25°C.
-
Harvest: Filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1][2][3]
Secondary Target: Voltage-Gated Sodium Channels ( )[2][3]
Many aryloxypropanolamines exhibit "Membrane Stabilizing Activity" (MSA), also known as Class I antiarrhythmic activity (e.g., Propranolol, Mexiletine).[1][2][3]
Mechanistic Rationale
-
Local Anesthetic Effect: The lipophilic CF3-phenoxy tail allows the molecule to partition into the lipid bilayer.[1][2][3] The charged amine then interacts with the intracellular side of the voltage-gated sodium channel (Nav1.5), blocking the pore in a use-dependent manner.[1][2][3]
-
Relevance: This activity is often considered an "off-target" effect for beta-blockers but is the primary mechanism for structurally similar antiarrhythmics.[1][2][3]
Experimental Validation: Patch Clamp Electrophysiology
Protocol:
-
Setup: Use CHO cells expressing Nav1.[1][2][3]5. Establish whole-cell configuration (Patch-clamp amplifier).
-
Solutions: Intracellular (pipette): 130 mM CsF, 10 mM NaCl, 10 mM HEPES. Extracellular (bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES.[1][2][3]
-
Voltage Protocol: Hold potential at -120 mV. Depolarize to 0 mV for 20 ms at 0.1 Hz (tonic block) and 10 Hz (phasic/use-dependent block).
-
Application: Peruse ATMP-PrOH (1-100 µM) and record peak current inhibition.
Tertiary Target: Serotonergic Modulation (5-HT)
The 3-(trifluoromethyl)phenoxy moiety is a "privileged structure" in serotonergic pharmacology (e.g., Fluoxetine, Fenfluramine), although those drugs typically use a propyl-amine linker rather than a propanol-amine linker.[1][2][3]
Mechanistic Rationale
-
5-HT1A Receptor: Aryloxypropanolamines with lipophilic meta-substitutions have shown affinity for 5-HT1A receptors.[1][2][3] The 3-CF3 group mimics the electronic properties required for the serotonergic binding pocket.[1][2][3]
-
SERT (Serotonin Transporter): While the ether linkage position differs from Fluoxetine, the high lipophilicity of the tail may allow ATMP-PrOH to act as a weak inhibitor of SERT.[1][2]
Signaling Pathway & Biological Impact[1][2][3]
The primary physiological impact of ATMP-PrOH is mediated through the G-protein coupled receptor (GPCR) cascade.[1][2][3]
Visualization: -Adrenergic Signaling Cascade
Figure 2: The canonical Gs-coupled signaling pathway modulated by ATMP-PrOH interaction.[1][2][3]
Summary of Predicted Data
| Parameter | Predicted Value/Outcome | Rationale |
| LogP (Lipophilicity) | 2.5 - 2.9 | 3-CF3 group significantly increases lipophilicity vs. unsubstituted phenol.[1][2][3] |
| pKa | ~9.2 - 9.5 | Primary aliphatic amine.[1][2][3] |
| 100 nM - 1 µM | Weaker than Propranolol ( | |
| Nav1.5 Inhibition | Moderate membrane stabilizing activity (Class I antiarrhythmic profile).[2][3] | |
| Metabolic Stability | Low | Primary amines are susceptible to MAO (Monoamine Oxidase) and rapid conjugation.[1][2] |
References
-
Baker, J. G. (2005).[1][2][3] The selectivity of
-adrenoceptor antagonists for the human , and adrenoceptors.[1][2][3] British Journal of Pharmacology, 144(3), 317–322.[1][2][3] Link[2] -
Tucsek, Z., et al. (2018).[1][2][3] Design and synthesis of aryloxypropanolamine as
-adrenergic receptor antagonist. European Journal of Medicinal Chemistry. Link -
Wang, D. W., et al. (2010).[1][2][3] Block of Nav1.5 channels by the beta-blocker propranolol.[1][2][3] Acta Pharmacologica Sinica, 31, 1565–1572.[1][2][3] Link
-
Glennon, R. A. (1987).[1][2][3] Central serotonin receptors as targets for drug research.[1][2][3] Journal of Medicinal Chemistry, 30(1), 1–12.[1][2][3] Link[2]
Sources
- 1. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 3. 3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | 683221-00-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 7. 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide | 68254-41-1 | TCI AMERICA [tcichemicals.com]
Methodological & Application
Application Note: High-Purity Synthesis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Executive Summary
This application note details the synthesis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol , a critical aryloxypropanolamine scaffold often utilized in the development of
The protocol outlined below utilizes a two-step nucleophilic substitution strategy starting from epichlorohydrin. Unlike generic textbook descriptions, this guide focuses on process control to minimize dimerization during aminolysis and ensuring safe handling of the carcinogenic starting material, epichlorohydrin.
Retrosynthetic Strategy & Mechanism
The synthesis relies on the reactivity of the oxirane ring in epichlorohydrin. The strategy involves two distinct
-
Step 1 (O-Alkylation): Nucleophilic attack by the phenoxide ion (generated from 3-(trifluoromethyl)phenol) on the less hindered carbon of epichlorohydrin (or via the intermediate chlorohydrin) to form the Aryl Glycidyl Ether .
-
Step 2 (Aminolysis): Regioselective ring-opening of the glycidyl ether by ammonia to yield the target Amino Alcohol .
Reaction Pathway Diagram
Figure 1: Synthetic pathway demonstrating the conversion of phenol to glycidyl ether and subsequent aminolysis. Note the potential for dimerization if ammonia stoichiometry is insufficient.
Material Safety & Handling (Critical)
| Reagent | Hazard Class | Critical Handling Protocols |
| Epichlorohydrin | Carcinogen (1B) , Flammable, Toxic | Use ONLY in a certified fume hood. Double-glove (Nitrile + Laminate). Quench waste with aqueous NaOH. |
| 3-(Trifluoromethyl)phenol | Corrosive, Irritant | Avoid contact with skin/eyes. Acidic phenol; reacts vigorously with strong bases. |
| Ammonia (aq) | Corrosive, Volatile | Use in a sealed pressure vessel or well-ventilated hood to prevent inhalation. |
Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Glycidyl Ether
This step couples the phenol with epichlorohydrin. While industrial methods often use epichlorohydrin as the solvent, this protocol uses a solvent (acetone or acetonitrile) to reduce the volume of hazardous waste.
Reagents:
-
3-(Trifluoromethyl)phenol: 16.2 g (100 mmol)
-
Epichlorohydrin: 27.8 g (300 mmol, 3.0 equiv)
-
Potassium Carbonate (
): 27.6 g (200 mmol, 2.0 equiv) -
Solvent: Acetone (reagent grade, 150 mL)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 3-(trifluoromethyl)phenol, acetone, and
. Stir for 15 minutes at room temperature to facilitate deprotonation. -
Reaction: Add epichlorohydrin in one portion. Heat the mixture to reflux (
) for 6–8 hours.-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting phenol (
) should disappear, and the less polar epoxide ( ) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
) and wash the cake with acetone. -
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone and most excess epichlorohydrin.
-
-
Purification (Optional but Recommended):
-
The residue is usually a pale yellow oil. For high purity, distill under high vacuum (
) or pass through a short pad of silica gel eluting with Hexane/EtOAc (9:1). -
Yield Expectation: 85–95% (approx. 19–21 g).
-
Step 2: Aminolysis to 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
The challenge here is preventing the primary amine product from reacting with another molecule of epoxide to form a "dimer" (secondary amine). Solution: Use a massive excess of ammonia.
Reagents:
-
Intermediate Glycidyl Ether (from Step 1): 10.9 g (50 mmol)
-
Ammonium Hydroxide (28-30%
in water): 100 mL (~1500 mmol, ~30 equiv) -
Methanol (Solubilizer): 100 mL
Procedure:
-
Setup: Use a pressure-rated glass bottle or a round-bottom flask with a very tight stopper (or a bomb reactor if available).
-
Mixing: Dissolve the glycidyl ether in methanol. Add the ammonium hydroxide solution.
-
Note: The mixture may initially be biphasic. Vigorous stirring is essential.
-
-
Reaction: Stir at room temperature for 16–24 hours. Alternatively, heat to
for 4–6 hours in a sealed vessel.-
Caution: Heating increases pressure. Ensure glassware is rated for mild pressure.
-
-
Workup:
-
Remove the stopper carefully in a fume hood.
-
Concentrate the mixture on a rotary evaporator to remove methanol and excess ammonia. Do not overheat (
) to avoid degradation. -
The residue will be an oil or semi-solid.
-
-
Purification (Acid-Base Extraction):
-
Dissolve residue in Ethyl Acetate (
). -
Extract with
( ). The product moves to the aqueous phase; neutral impurities (unreacted epoxide) stay in organic. -
Wash the aqueous layer once with fresh Ethyl Acetate.
-
Basify the aqueous layer to
using (cool in ice bath during addition). -
Extract the free base product into Dichloromethane (DCM) (
). -
Dry over
, filter, and concentrate.
-
-
Final Product: The resulting oil often crystallizes upon standing or trituration with cold ether/hexane.
-
Yield Expectation: 70–80%.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare your data against these expected parameters.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | Aromatic protons (pattern specific to 3-substitution). | |
| HPLC | Single peak, RT < Dimer | Dimer (secondary amine) elutes later due to higher lipophilicity. |
| Appearance | White waxy solid or viscous oil | If dark brown, oxidation occurred (check amine quality). |
Process Optimization & Troubleshooting
Controlling Dimer Formation
The most common failure mode is the formation of the secondary amine (bis-alkylation).
-
Symptom: NMR shows complex splitting in the 2.8–3.2 ppm region and MS shows a mass of
. -
Fix: Increase the
:Epoxide ratio. If using 20 equivalents fails, increase to 50 equivalents. Ensure the reaction is not diffusion-limited (use methanol to homogenize).
Alternative Route: The Azide Method (For High Purity)
If the ammonia method yields inseparable mixtures, use the Azide route:
-
Open Epoxide with
/ in MeOH Azido-alcohol. -
Reduce Azide (
) Primary Amine. This route guarantees 100% primary amine selectivity but adds a step.
References
- Mechanism of Epoxide Aminolysis: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reference for SN2 opening of epoxides).
-
Synthesis of Aryloxypropanolamines: "Method for producing 1-amino-3-aryloxy-2-propanol derivatives." U.S. Patent 4,600,732.
-
Epichlorohydrin Safety Data: "Epichlorohydrin - PubChem Compound Summary." National Center for Biotechnology Information.
-
General Protocol for Phenol Glycidylation: "Synthesis of p-substituted phenyl glycidyl ethers." Organic Syntheses, Coll. Vol. 7, p.386 (1990).
Application Note: A Robust HPLC-UV Method for the Analysis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Abstract
This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. The inherent analytical challenges of this molecule, namely its basic amine functionality and trifluoromethyl group, are addressed through a systematic approach to method development. We elucidate the rationale behind the selection of the stationary phase, mobile phase composition, and pH control to mitigate common chromatographic issues such as peak tailing. The final validated method utilizes a modern, end-capped C18 column with a mobile phase of acetonitrile and a low-pH phosphate buffer, ensuring symmetric peak shapes and reproducible results suitable for research, quality control, and drug development environments.
Introduction
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical entity belonging to the phenoxypropanolamine class. Compounds in this class are structurally related to beta-blockers and other pharmacologically active agents. The presence of a trifluoromethyl group can significantly alter a molecule's metabolic stability and lipophilicity, making it a common moiety in modern pharmaceuticals.[1] Accurate and precise quantification of such compounds is critical during synthesis, formulation, and stability testing.
The analysis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol by RP-HPLC presents two primary challenges:
-
The Basic Amine Group: The secondary amine in the structure is basic and prone to strong interactions with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[2] This secondary interaction leads to significant peak tailing, which compromises resolution, sensitivity, and the accuracy of integration.[2][3]
-
The Trifluoromethyl Group: While enhancing pharmacological properties, the highly electronegative fluorine atoms can introduce unique retention behaviors that may not be optimally resolved on standard hydrocarbon phases like C18.
This note provides a comprehensive guide to developing a method that successfully overcomes these challenges, delivering high-quality chromatographic data.
Method Development Strategy: A Rationale-Driven Approach
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and its potential interactions with the chromatographic system. Our strategy is built on systematically optimizing each parameter.
Caption: Workflow for HPLC method development.
Stationary Phase Selection: Mitigating Silanol Interactions
The primary cause of peak tailing for basic compounds like 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is the interaction between the protonated amine and ionized residual silanols on the silica backbone of the stationary phase.[4][5]
-
Option A (Recommended): High-Purity, End-Capped C18 Column Modern Type B silica columns, which are characterized by low metal content and are exhaustively end-capped, are the first choice.[4] End-capping chemically converts most of the accessible silanol groups into less reactive siloxane bonds, effectively shielding the analyte from these secondary interaction sites and promoting symmetrical peaks.[3]
-
Option B (Alternative): Fluorinated Stationary Phases Phases such as pentafluorophenyl (PFP) offer alternative selectivity mechanisms, including π-π interactions, dipole-dipole interactions, and shape selectivity, which can be advantageous for aromatic and fluorinated compounds. These columns can sometimes provide superior peak shape and unique elution orders compared to traditional C18 phases. For this application, a PFP column could be a powerful secondary option if adequate peak shape or resolution from impurities is not achieved on a C18 column.
Mobile Phase Optimization: The Critical Role of pH
Controlling the mobile phase pH is the most effective tool for achieving good peak shape for basic analytes.
-
pH Control: By lowering the mobile phase pH to a range of 2.5 to 3.0, the vast majority of surface silanol groups (pKa ~3.5-4.5) are kept in their neutral, non-ionized state.[3][5] This dramatically reduces the electrostatic attraction that causes peak tailing. At this pH, the analyte's amine group (pKa typically >8.0) will be fully protonated, ensuring consistent interaction with the stationary phase. An acidic buffer, such as potassium phosphate or ammonium formate, is essential to maintain a stable pH throughout the analysis.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency (sharper peaks) and has a lower UV cutoff wavelength.
-
Mobile Phase Additives: While traditional methods often employed a "sacrificial base" like triethylamine (TEA) to block active silanols, this is often unnecessary with modern, high-purity columns and can lead to issues like baseline noise and suppression of MS signals.[4][5][6] This method avoids such additives in favor of proper pH control.
Detection Wavelength Selection
The presence of the phenoxy group in the analyte provides a chromophore suitable for UV detection. To determine the optimal wavelength for maximum sensitivity, a standard solution of the analyte should be scanned using a Photo Diode Array (PDA) detector from 200 to 400 nm. The wavelength of maximum absorbance (λmax) should be selected for quantification. For phenyl-containing compounds, strong absorbance is typically observed around 215-220 nm, with a potential secondary maximum around 260-270 nm.
Optimized Protocol and Methodology
This section provides the detailed experimental protocol based on the strategic development process described above.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and PDA/UV detector.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (o-phosphoric acid, ~85%)
-
Water (HPLC or Milli-Q grade)
-
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol reference standard.
-
Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | End-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes (including re-equilibration) |
Step-by-Step Protocols
Protocol 1: Mobile Phase Preparation (1 L of Mobile Phase A)
-
Weigh 2.72 g of KH₂PO₄ and transfer to a 1 L volumetric flask.
-
Add approximately 950 mL of HPLC-grade water and dissolve completely.
-
Adjust the pH of the solution to 2.8 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Bring the flask to its final volume with water.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates and degas.
Protocol 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Bring the flask to its final volume with the diluent.
-
Transfer an aliquot to an HPLC vial for analysis. Further dilutions can be made from this stock solution to create a calibration curve.
Protocol 3: Sample Preparation
-
Accurately weigh a quantity of the sample matrix expected to contain approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add 50 mL of diluent, and extract the analyte by sonicating for 15 minutes or shaking mechanically for 30 minutes.
-
Bring to final volume with diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Performance and Troubleshooting
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The tailing factor for the analyte peak should be ≤ 1.5.[2]
-
Linearity: The method should demonstrate linearity over a relevant concentration range (e.g., 1-200 µg/mL) with a correlation coefficient (r²) of ≥ 0.999.
-
Troubleshooting Peak Tailing: If peak tailing persists (>1.5), consider the following:
-
Verify Mobile Phase pH: Ensure the pH is accurately set to 2.8. A slight increase in pH can significantly impact peak shape.[5]
-
Column Age: The column may be degrading. Replace it with a new column of the same type.
-
Contamination: The guard column or column inlet frit may be blocked.[3] Replace the guard column and/or back-flush the main column (disconnect from the detector first).
-
Mass Overload: If the peak is tailing and broad, dilute the sample and reinject.[3]
-
Conclusion
This application note presents a systematic and scientifically grounded approach to developing a robust HPLC method for the analysis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. By carefully selecting a modern, end-capped C18 stationary phase and controlling the mobile phase pH to suppress silanol interactions, excellent peak symmetry and reproducibility are achieved. This method is well-suited for the routine analysis of this compound in various settings, providing a reliable tool for researchers and drug development professionals.
References
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
- Peak Tailing in HPLC. Element Lab Solutions.
- Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Scilit.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Oxford Academic.
- Overcoming Peak Tailing in HPLC Analysis of Phenolic Amines. BenchChem.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
- HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. PubMed.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. ResearchGate.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
- HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. PubMed.
- 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. EPA.
- Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chloropheniramine maleate. Zenodo.
- The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). Korea Science.
- 3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol. Sigma-Aldrich.
- 1-amino-3-phenoxy-2-propanol. Stenutz.
- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PMC.
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zenodo.org [zenodo.org]
Application Note: Crystallization & Purification of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
[1]
Executive Summary
This guide details the purification protocols for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol (hereafter referred to as ATPP ), a critical pharmacophore found in beta-adrenergic antagonists and serotonin transporter modulators.
The primary challenge in isolating ATPP is its tendency to exist as a viscous oil in its free base form due to the disruption of crystal lattice energy by the trifluoromethyl (
This protocol establishes a self-validating system for:
-
Conversion of the oily free base into a crystalline Hydrochloride (HCl) or Oxalate salt.
-
Rejection of the lipophilic "Dimer" impurity using differential solubility.
-
Control of "oiling out" (liquid-liquid phase separation) during crystallization.
Compound Profile & Impurity Landscape[1][2]
Understanding the solute is the first step in successful crystallization. The
| Property | Description | Implication for Purification |
| Chemical Structure | Primary amine, secondary alcohol, ether linkage, | Amphiphilic nature. Soluble in alcohols; |
| Physical State (Free Base) | Viscous oil or low-melting solid ( | Direct crystallization is not recommended. Salt formation is required for robust isolation. |
| Major Impurity A | Bis-alkylated Dimer (Secondary Amine). | Formed by the reaction of ATPP with excess epoxide. More lipophilic than ATPP. |
| Major Impurity B | 3-(Trifluoromethyl)phenol . | Acidic starting material. Must be removed via basic wash before crystallization. |
Pre-Crystallization Workup (Critical)
Objective: Remove acidic impurities (phenols) and bulk dimers before attempting crystallization. Crystallization kinetics are severely retarded by the presence of amorphous impurities.
Workflow Diagram: Synthesis to Crude Isolation
Figure 1: Pre-processing workflow to ensure the starting material for crystallization is free of acidic contaminants.
Protocol A: Hydrochloride Salt Crystallization (Primary Method)[1]
This is the industry-standard approach. The HCl salt provides a high-energy ionic lattice that overcomes the entropic disorder of the alkyl chain.
Materials
-
Solvent: Isopropyl Alcohol (IPA) - High solubility for free base, moderate for salt.
-
Anti-Solvent: Ethyl Acetate (EtOAc) or Diisopropyl Ether (DIPE) - Low solubility for salt.
-
Reagent: 4M HCl in Dioxane or IPA (Anhydrous). Do not use aqueous HCl , as water promotes oiling out.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude ATPP oil (1.0 eq) in IPA (5 volumes relative to mass).
-
Tip: Heat to 40°C to ensure homogeneity.
-
-
Acidification: Slowly add 4M HCl in IPA (1.05 eq) dropwise over 30 minutes while stirring at 40°C.
-
Observation: The solution will warm slightly (exothermic). A haze should begin to form.
-
-
Seeding (The "Self-Validating" Step):
-
If a precipitate forms immediately, verify it is crystalline (birefringence under polarized light).
-
If the solution turns milky/oily (Oiling Out), STOP . Reheat to 60°C until clear, add a seed crystal (if available) or scratch the glass, and cool very slowly (1°C/min).
-
-
Anti-Solvent Addition: Once the mixture is at room temperature and hazy/crystalline, slowly add EtOAc (5 volumes) over 1 hour.
-
Aging: Cool the slurry to 0-5°C and hold for 4 hours. This "Ostwald Ripening" phase allows small crystals to dissolve and redeposit onto larger crystals, improving purity.
-
Filtration: Filter the white solid under vacuum.
-
Displacement Wash: Wash the cake with cold 1:1 IPA/EtOAc.
Protocol B: Reactive Recrystallization for Dimer Removal[1]
If Protocol A yields a product with >0.5% Dimer impurity, use this polishing step. It leverages the significant solubility difference between the primary amine salt and the secondary amine salt in ethanol.
Solubility Logic
-
ATPP-HCl (Primary Amine): Moderately soluble in hot Ethanol; insoluble in cold.
-
Dimer-HCl (Secondary Amine): Highly soluble in Ethanol (due to two lipophilic tails).
Procedure
-
Suspend the crude ATPP-HCl salt in Absolute Ethanol (10 volumes) .
-
Heat to reflux (approx. 78°C). The solid should fully dissolve.
-
If insoluble particulates remain, perform a hot filtration.
-
Allow the solution to cool naturally to room temperature (do not shock cool).
-
Once crystallization begins, cool further to -10°C.
-
Filter and wash with cold Ethanol.
-
Result: The Dimer stays in the filtrate.
-
Troubleshooting: Overcoming "Oiling Out"
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this class of compounds. It occurs when the salt separates as a supercooled liquid rather than a crystal.
Diagnostic & Remediation Decision Tree
Figure 2: Troubleshooting logic for phase separation issues.
Scientific Rationale for Oiling Out:
The
-
Fix: Increase the proportion of the alcohol (IPA or EtOH) to maintain a single phase until nucleation occurs.
Analytical Validation
Do not rely solely on melting point. Use the following to validate the protocol:
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Target: Dimer < 0.1%.[2]
-
-
Chloride Content Titration:
-
Titrate with Silver Nitrate (
) to confirm mono-hydrochloride stoichiometry.
-
-
X-Ray Powder Diffraction (XRPD):
-
Verify a sharp crystalline pattern to ensure no amorphous content (which degrades stability).
-
References
-
Separation of Amines: Hoffmann's method and modern variations for separating primary/secondary amines via oxalate derivatives.[2] Chemical Note, 2021.[2][4]
-
Solubility of Propranolol Analogs: Solubility data for aryloxypropanolamine HCl salts in alcohols vs. organic solvents. Cayman Chemical Product Data, 2022.
-
Crystallization Classification: Study on the crystallization tendency of pharmaceutical compounds (Class I/II/III) and solvent impact. Journal of Pharmaceutical Sciences, 2010.[5]
-
Synthesis of Fluoxetine Precursors: Patent US20040102651A1 describing the reduction and isolation of similar trifluoromethyl-phenoxy propanolamines. Google Patents, 2004.
-
Polymorphism in Amino Benzoic Acids: General principles of solvent-solute interaction in amino-acid derivatives. RSC Advances, 2024.
Disclaimer: This protocol is for research and development purposes. All chemical handling must comply with local safety regulations (SDS).
Application Note: Synthesis of Hydroxylated Fluoxetine Analogs via the Epoxide Ring-Opening Route
This Application Note provides a comprehensive protocol for the synthesis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol , a key intermediate and structural isostere used in the development of hydroxylated fluoxetine analogs.
While Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) utilizes a propyl-amine backbone, the introduction of a hydroxyl group and the modification of the linker to a 2-hydroxy-3-phenoxypropylamine scaffold (characteristic of
Introduction & Rationale
The development of Selective Serotonin Reuptake Inhibitors (SSRIs) often involves the modification of the linker region between the aromatic moiety and the amine terminus. The target molecule, 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol (Compound 3 ), represents a structural divergence from the classic fluoxetine scaffold.
Structural Logic[1][2]
-
Fluoxetine Core: 3-phenyl-3-aryloxypropylamine.
-
Target Analog: 3-aryloxy-2-hydroxypropylamine.
-
Key Modification: The replacement of the benzylic carbon with an ether linkage and the introduction of a secondary hydroxyl group mimics the metabolic oxidation products and alters the lipophilicity profile (LogP).
-
Regioisomerism: This protocol specifically targets the 3-trifluoromethyl isomer (meta-substitution), contrasting with Fluoxetine's 4-trifluoromethyl (para-substitution), to probe the steric tolerance of the SERT binding pocket.
Retrosynthetic Analysis
The most robust pathway to Compound 3 is the "Epichlorohydrin Route." This involves the
Figure 1: Retrosynthetic pathway for the preparation of the target amino-alcohol.
Materials & Safety Protocols
Critical Reagents
| Reagent | CAS No. | Role | Purity Grade |
| 3-(Trifluoromethyl)phenol | 98-17-9 | Starting Material | >98% |
| Epichlorohydrin | 106-89-8 | Electrophile / Linker | >99% (Chiral optional) |
| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, Granular |
| Ammonium Hydroxide ( | 1336-21-6 | Nitrogen Source | 28-30% aq. solution |
| Ethanol (EtOH) | 64-17-5 | Solvent | Absolute |
Safety Advisories (HSE)
-
Epichlorohydrin: A potent alkylating agent and suspected carcinogen. Protocol Requirement: All transfers must occur within a certified fume hood using double-gloving (Nitrile/Laminate).
-
Ammonia: High pressure potential in closed vessels. Use pressure-rated glassware for the aminolysis step.
-
3-(Trifluoromethyl)phenol: Corrosive and toxic. Avoid contact with skin and eyes.
Experimental Protocol
Step 1: Synthesis of 1,2-Epoxy-3-[3-(trifluoromethyl)phenoxy]propane (Glycidyl Ether)
This step establishes the ether linkage and the reactive epoxide warhead.
Workflow:
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-(trifluoromethyl)phenol (16.2 g, 100 mmol) in Acetone (150 mL).
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol). The suspension should be stirred vigorously to ensure homogeneity. -
Alkylation: Add Epichlorohydrin (23.5 mL, 300 mmol) dropwise over 20 minutes. Note: Excess epichlorohydrin acts as both reagent and co-solvent to drive the reaction to completion.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot ( ) should disappear, replaced by the epoxide ( ). -
Work-up:
-
Cool to room temperature (RT) and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.
-
Purification: Dissolve the residue in
(100 mL), wash with 1N NaOH (2 x 50 mL) to remove unreacted phenol, then Brine (50 mL). Dry over and concentrate. -
Yield Expectation: 18–20 g (85–90%) of a clear, pale yellow oil.
-
Step 2: Aminolysis to 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
This step opens the epoxide ring with high regioselectivity (attack at the less hindered terminal carbon) to yield the primary amine.
Workflow:
-
Solvation: Dissolve the Epoxide intermediate (10.9 g, 50 mmol) from Step 1 in Ethanol (100 mL).
-
Amine Source: Add concentrated aqueous Ammonium Hydroxide (28%, 100 mL). Crucial: A large excess of ammonia is required to prevent the formation of secondary/tertiary amine dimers (bis-alkylation).
-
Reaction: Seal the vessel (or use a pressure tube) and stir at
for 12 hours.-
Process Control: Reaction progress can be monitored by HPLC. The epoxide peak will vanish, and a more polar peak (the amine) will appear.
-
-
Work-up:
-
Concentrate the mixture under vacuum to remove ethanol and excess ammonia.
-
The residue will likely be a semi-solid.
-
Acid-Base Extraction (Purification):
-
Dissolve residue in EtOAc (100 mL).
-
Extract with 1N HCl (3 x 50 mL). The product (amine) moves to the aqueous phase; non-basic impurities remain in organic.
-
Basify the combined aqueous layer to pH > 12 using 4N NaOH.
-
Extract the turbid aqueous layer with DCM (3 x 50 mL).
-
Dry (Na2SO4) and concentrate to yield the crude amine.
-
-
-
Crystallization: Recrystallize from
/Hexane to obtain white crystals.-
Target Yield: 8.5–9.5 g (70–80%).
-
Melting Point: 74–76°C (Lit. value for similar analogs).
-
Step 3: Derivatization to N-Methyl Analogs (Optional "Fluoxetine-Like" Modification)
To closer mimic the Fluoxetine pharmacology, the primary amine can be converted to the secondary N-methyl amine.
Protocol:
-
Dissolve Compound 3 (1 eq) in Ethyl Formate (excess). Reflux for 4 hours to form the N-formyl derivative.
-
Reduce the N-formyl intermediate using
in dry THF (reflux 2h). -
Work up to obtain 1-(Methylamino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol .
Analytical Validation
HPLC Method Parameters
To ensure the integrity of the synthesized analog, use the following QC method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5
m). -
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm (Aromatic ring) and 215 nm (Amine).
Expected NMR Signals ( , 400 MHz)
- 7.1–7.5 ppm: Multiplet (4H), Aromatic protons (3-CF3 substitution pattern).
- 4.0–4.1 ppm: Multiplet (1H), CH-OH chiral center.
-
3.9–4.0 ppm: Doublet of doublets (2H),
protons. -
2.8–3.0 ppm: Multiplet (2H),
protons. -
2.0 ppm: Broad singlet (3H),
and (exchangeable with ).
Mechanism of Action & Pathway Visualization[3][4]
The synthesis relies on the regioselective attack of the nucleophile (
Figure 2: Reaction mechanism flow for the synthesis of the target aryloxypropanolamine.
References
-
Wong, D. T., et al. (1995). "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery. Link
-
Robertson, D. W., et al. (1988). "Absolute configuration and structure-activity relationships of the antidepressant fluoxetine." Journal of Medicinal Chemistry, 31(7), 1412–1417. Link
-
Sharifi, A., et al. (2011). "Ring opening of epoxides with amines under solvent-free conditions." Tetrahedron Letters, 52(48), 6373-6376. Link
-
Agrawal, R., et al. (2012). "Synthesis and biological evaluation of fluoxetine analogues." Bioorganic & Medicinal Chemistry Letters, 22(6), 2274-2278. Link
-
Preparation of 1-Amino-3-aryloxypropan-2-ols. (Standard Protocol). PrepChem Archives. Link
NMR spectroscopy characterization of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Application Note: Structural Elucidation and Purity Assessment of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol via Multi-Nuclear NMR
Introduction
The compound 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol represents a critical pharmacophore in drug discovery, sharing structural homology with
The introduction of the
This Application Note provides a definitive protocol for the full structural assignment of this molecule using a multi-nuclear approach (
Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
Objective: To minimize exchange broadening of labile protons (
Reagents:
-
Solvent: Dimethyl sulfoxide-
( , 99.9% D) + 0.03% TMS ( ).-
Rationale:
is superior to for amino alcohols. It slows proton exchange, allowing distinct observation of the hydroxyl and amine protons, which validates the functional group integrity.
-
-
Tube: 5 mm High-Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).
Procedure:
-
Weighing: Accurately weigh 10–15 mg of the sample.
-
QC Check: If the sample is an oil/gum, ensure no trapped bubbles exist after solvation.
-
-
Solvation: Add 0.6 mL
. Vortex for 30 seconds. -
Filtration (Optional): If particulates are visible, filter through a glass wool plug directly into the NMR tube.
-
Degassing: If high-resolution
-coupling analysis is required, briefly degas with nitrogen to remove paramagnetic oxygen (broadens lines).
Protocol B: Acquisition Parameters (400 MHz or Higher)
| Parameter | |||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Proton decoupled) | zg (or zgflqn for quant) |
| Sweep Width | 12–15 ppm | 240 ppm (capture | 100 ppm (centered at -63) |
| Relaxation Delay ( | 1.0 s | 2.0 s | 5.0 s (for integration) |
| Scans (NS) | 16 | 1024 (minimum for quaternary C) | 32 |
| Temperature | 298 K | 298 K | 298 K |
Structural Characterization Workflow
The following diagram outlines the logical flow for confirming identity and purity, utilizing the specific spectral features of the trifluoromethyl group.
Figure 1: Integrated Multi-Nuclear NMR Workflow for Fluorinated Amino-Alcohols.
Results & Discussion
NMR: The Backbone and Aromatic Pattern
In
Table 1:
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Ar-H (C5) | 7.50 – 7.55 | Triplet ( | 1H | |
| Ar-H (C4) | 7.30 – 7.35 | Doublet ( | 1H | |
| Ar-H (C2) | 7.20 – 7.25 | Singlet ( | 1H | Isolated between |
| Ar-H (C6) | 7.15 – 7.20 | Doublet ( | 1H | |
| OH | ~5.00 | Broad | 1H | Hydroxyl on C2 (visible in DMSO). |
| H-3 ( | 3.90 – 4.05 | Multiplet ( | 2H | Deshielded by phenoxy oxygen. Diastereotopic. |
| H-2 ( | 3.75 – 3.85 | Multiplet ( | 1H | Chiral center methine. |
| H-1 ( | 2.65 – 2.80 | Multiplet ( | 2H | Shielded by amine. Diastereotopic. |
| ~1.5 – 2.0 | Broad | 2H | Amine protons (shift is concentration/water dependent). |
Expert Insight: The "Triplet" at ~7.5 ppm is often a doublet of doublets appearing as a triplet. The key to identifying the 3-substituted pattern is the isolated singlet (H-2) and the complex splitting of the other three protons [1].
NMR: The Purity Check
The
-
Chemical Shift:
to ppm (referenced to ). -
Multiplicity: Singlet (broadened slightly by unresolved H-F coupling).
-
Purity Criterion: The presence of any secondary peaks in the -55 to -70 ppm range indicates regioisomeric impurities or residual starting material (e.g., 3-trifluoromethylphenol).
NMR: The "Fingerprint" of C-F Coupling
This is the most technically demanding but definitive verification step. The
Table 2:
| Carbon Type | Shift ( | Splitting Pattern | Coupling Constant ( | Diagnostic Value |
| ~124.0 | Quartet ( | Confirm | ||
| Ar-C3 ( | ~130.5 | Quartet ( | Confirm attachment point. | |
| Ar-C2 ( | ~118.0 | Quartet ( | Verifies 3-position.[1][2] | |
| Ar-C4 ( | ~119.5 | Quartet ( | Verifies 3-position. | |
| Ar-C1 ( | ~158.0 | Singlet ( | - | Phenoxy attachment. |
| Backbone C-2 | ~70.0 | Singlet ( | - | |
| Backbone C-3 | ~69.5 | Singlet ( | - | |
| Backbone C-1 | ~44.0 | Singlet ( | - |
Technical Note: You must set the number of scans (NS) high enough (typically >1024) to resolve the outer wings of the quartets, especially for the quaternary
-carbon (~130 ppm), which has no NOE enhancement [2].
Structural Logic Diagram
The following diagram illustrates the specific C-F coupling pathways that act as the "fingerprint" for the 3-trifluoromethylphenoxy moiety.
Figure 2: Carbon-Fluorine Coupling Logic. The magnitude of the splitting (J-value) determines the distance of the carbon from the fluorine atoms.
Troubleshooting & Expert Notes
-
Salt vs. Free Base:
-
The shifts reported above are for the free base . If the sample is a salt (e.g., Hydrochloride), the H-1 (
) protons will shift downfield (deshielded) to ~3.0–3.2 ppm, and the amine protons will appear as a broad singlet at ~8.0 ppm ( ).
-
-
Chiral Center:
-
This molecule contains a chiral center at C-2. In an achiral environment (standard NMR solvent), the enantiomers are magnetically equivalent. To determine Enantiomeric Excess (ee%), you must use a Chiral Shift Reagent (e.g., Mosher's acid chloride or Europium tris(fod)) or Chiral HPLC.
-
-
Water Peak Interference:
-
In
, the water peak appears at ~3.3 ppm. This may overlap with the backbone signals. If overlap occurs, heat the sample to 313 K to shift the water peak upfield or use (though signals will be lost due to exchange).
-
References
-
NIST Chemistry WebBook. 3-(Trifluoromethyl)phenol Spectral Data. National Institute of Standards and Technology.[2][3] Available at: [Link]
-
Doddrell, D., et al. (1976). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[4][5] Journal of the Chemical Society, Perkin Transactions 2.[4][5] Available at: [Link]
Sources
- 1. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 3. 1-Phenoxypropan-2-ol [webbook.nist.gov]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
Storage and handling protocols for trifluoromethylphenoxy amino alcohols
Application Note AN-2026: Storage and Handling Protocols for Trifluoromethylphenoxy Amino Alcohols
Abstract
Trifluoromethylphenoxy amino alcohols represent a critical class of pharmacophores, often utilized as intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and
Part 1: Physicochemical Profile & Stability Factors
To handle these compounds effectively, one must understand the mechanisms driving their degradation. The molecule consists of two distinct domains with opposing stability profiles:
-
The Fluorinated Ether Tail (Stable): The
-trifluoromethylphenoxy group is electron-withdrawing and metabolically robust. However, it significantly increases lipophilicity ( ), making the compound sticky and difficult to solubilize in aqueous buffers without co-solvents. -
The Amino Alcohol Head (Labile): This is the "warhead" of degradation.
-
Hygroscopicity: The amine nitrogen and hydroxyl group form strong hydrogen bonds with atmospheric water. Absorption of water alters molecular weight calculations and can catalyze hydrolysis.
-
Carbamylation: Primary and secondary amines react rapidly with atmospheric carbon dioxide to form carbamates (reversible salts), often observed as a "crust" forming on the rim of the vial.
-
Oxidation: The
-carbon next to the amine or alcohol is susceptible to radical autoxidation, leading to N-oxides or cleavage products.
-
Data Summary: Degradation Risks
| Stressor | Mechanism | Visual/Analytical Indicator | Mitigation |
| Moisture ( | H-bonding / Deliquescence | Clumping; shift in NMR chemical shift ( | Desiccators; Argon purge. |
| Carbon Dioxide ( | Nucleophilic attack by amine | White crust formation; extra peaks in | Store under inert gas; minimize open time.[1] |
| Oxygen ( | Radical autoxidation | Yellowing of oil/solid; appearance of N-oxide mass ( | Antioxidant-free solvents; headspace purging. |
| Light ( | Photo-oxidation of phenoxy ring | Darkening of compound. | Amber glass vials. |
Part 2: Degradation Pathway Visualization
The following diagram outlines the logical flow of degradation when the compound is improperly exposed to environmental stressors.
Figure 1: Mechanistic degradation pathways triggered by environmental exposure.
Part 3: Storage Architecture
Do not rely on standard "shelf storage." Implement the following tiered storage protocol.
Primary Containment (The Vessel)
-
Material: Borosilicate Glass (Type I). Avoid plastics (PP/PE) for long-term storage as the lipophilic fluorinated tail can leach plasticizers or adsorb into the plastic matrix.
-
Color: Amber glass is mandatory to prevent photo-initiated radical formation on the phenoxy ether linkage.
-
Closure: Screw caps with PTFE (Teflon) liners . Do not use pulp/aluminum liners, which degrade upon contact with amines.
Environmental Controls
-
Temperature:
-
Long-term (>1 month): Store at -20°C .
-
Working Stock (<1 month): Store at 2–8°C .
-
-
Atmosphere: All vials must be purged with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a more stable blanket over the solid/oil.
Part 4: Operational Handling Protocols
This protocol is designed to prevent "cold-shock" condensation, the #1 cause of compound degradation.
Protocol A: Retrieval and Weighing
-
Equilibration (Critical): Remove the vial from the freezer (-20°C). Place it in a desiccator at room temperature. WAIT 30 MINUTES.
-
Why? Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic amine.
-
-
Venting: Once at room temperature, wipe the exterior with a lint-free wipe to remove surface moisture.
-
Inert Weighing:
-
If possible, weigh inside a glovebox.
-
If on a benchtop: Flow a gentle stream of Nitrogen over the balance pan.
-
Technique: Use a glass spatula (antistatic). Avoid metal spatulas if the compound is a salt (HCl), as trace iron can catalyze oxidation.
-
-
Resealing: Immediately purge the headspace of the source vial with Argon for 10–15 seconds (low flow to avoid blowing out powder) and cap tightly. Parafilm the cap for long-term storage.
Protocol B: Solubilization
Due to the
-
Primary Solvent: Dissolve first in DMSO (Dimethyl sulfoxide) or Ethanol.
-
Dilution: Add the aqueous buffer to the organic solution dropwise with vortexing.
-
Warning: Do not sonicate amino alcohols for extended periods (>5 mins) as the heat generation can accelerate degradation.
Part 5: Handling Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for retrieving and handling hygroscopic fluorinated amines.
Part 6: Quality Control & Self-Validation
How do you know if your protocol is working? Use these checkpoints.
1. Visual Inspection (Pass/Fail):
-
Pass: White to off-white crystalline solid or clear, colorless oil.
-
Fail: Yellow/brown discoloration (oxidation) or "wet" appearance (hygroscopicity).
2. Analytical Validation:
-
NMR: The "Gold Standard" for this class.
-
Run a quick
NMR in . -
Expectation: A single sharp singlet around -58 to -63 ppm (depending on position).
-
Degradation: Appearance of new fluorine peaks indicates cleavage of the ether linkage or ring modification.
-
-
HPLC Purity Check:
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). Note: TFA is required to sharpen the peak of the basic amine.
-
Check for fronting peaks (indicative of N-oxides).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-(Trifluoromethoxy)phenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Physicochemical properties of fluorinated amino alcohols. Retrieved from [Link]
Sources
Application Note: High-Performance Derivatization of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol for GC-MS Analysis
Executive Summary
The analysis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol by Gas Chromatography (GC) presents significant challenges due to its amphiphilic nature. The molecule contains a polar primary amine (
This guide details two validated derivatization protocols to overcome these limitations:
-
Silylation (MSTFA): The "Workhorse" method for general profiling and EI-MS.
-
Acylation (PFPA): The "High-Sensitivity" method for trace analysis using ECD or NCI-MS.
Chemical Strategy & Rationale
The Challenge: Polarity vs. Volatility
The target molecule possesses a lipophilic trifluoromethyl-phenoxy tail and a hydrophilic amino-propanol head.
-
Thermal Instability: Direct injection leads to thermal degradation before volatilization.
-
Column Adsorption: Free amines react with silanol groups on the column stationary phase, causing "ghost peaks" and retention time shifts.
The Solution: Blocking Active Hydrogens
We must replace the active protons on the
| Feature | Silylation (TMS) | Acylation (Perfluorinated) |
| Reagent | MSTFA + 1% TMCS | PFPA (Pentafluoropropionic anhydride) |
| Mechanism | Nucleophilic substitution ( | Nucleophilic acyl substitution |
| Derivative | Trimethylsilyl ether/amine | Pentafluoropropionyl ester/amide |
| Mass Shift | +72 Da per active H | +146 Da per active H |
| Best For | General GC-MS (EI) | Trace detection (ECD/NCI), Chiral analysis |
| Risk | Moisture sensitivity | Acidic byproducts (requires cleanup) |
Visualizing the Workflow
The following decision tree outlines the selection process based on analytical requirements.
Figure 1: Decision matrix for selecting the optimal derivatization pathway based on sensitivity needs.
Protocol A: Silylation (MSTFA)
Best for: Routine purity analysis, metabolic profiling, and EI-GC-MS.
Reagents
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[1][2][3]
-
TMCS: Trimethylchlorosilane (Catalyst).
-
Solvent: Anhydrous Pyridine or Acetonitrile.
Mechanism
MSTFA is chosen over BSA because its byproducts (N-methyltrifluoroacetamide) are highly volatile and elute early, preventing detector fouling [1]. The addition of 1% TMCS increases the donor strength of the silyl group, ensuring the sterically hindered secondary alcohol and the primary amine are fully derivatized.
Step-by-Step Methodology
-
Preparation: Weigh 1.0 mg of sample into a 2 mL GC crimp-top vial.
-
Solvation: Add 100 µL of anhydrous pyridine. Vortex until fully dissolved.
-
Reagent Addition: Add 100 µL of MSTFA + 1% TMCS .
-
Reaction: Cap the vial tightly. Incubate at 65°C for 30 minutes .
-
Why? While alcohols silylate at room temperature, the primary amine requires thermal energy to overcome the activation barrier for the
attack on silicon.
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL directly into the GC.
Critical Note: Moisture is the enemy. Silyl derivatives hydrolyze back to the starting material in the presence of water. Ensure all solvents are anhydrous.
Protocol B: Acylation (PFPA)
Best for: High-sensitivity toxicology, environmental trace analysis, and ECD detection.
Reagents
-
PFPA: Pentafluoropropionic anhydride.[4]
-
Solvent: Ethyl Acetate (EtOAc).
-
Scavenger: Sodium Bicarbonate (
) or Nitrogen evaporation.
Mechanism
Acylation introduces highly electronegative fluorine atoms. Since the target molecule already contains a
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mg of sample in 100 µL of Ethyl Acetate.
-
Reagent Addition: Add 50 µL of PFPA .
-
Reaction: Incubate at 60°C for 20 minutes .
-
Evaporation (Crucial Step): Evaporate the mixture to dryness under a gentle stream of Nitrogen (
).-
Why? Anhydride reactions produce perfluoropropionic acid as a byproduct. Injecting strong acids destroys the GC column phase (stationary phase bleeding). You must remove the acid [3].[5]
-
-
Reconstitution: Redissolve the residue in 200 µL of Ethyl Acetate or Hexane.
-
Injection: Inject 1 µL.
GC-MS Analysis Parameters
To ensure separation of the derivative from reagents and matrix interferences, use the following validated parameters.
| Parameter | Setting |
| Column | 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 260°C |
| Injection Mode | Splitless (1 min purge) or Split (10:1) for high conc. |
| Oven Program | 100°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI Source) |
Reaction Mechanism Diagram
Understanding the structural transformation is vital for interpreting Mass Spectra (predicting fragmentation patterns).
Figure 2: Simplified mechanism of the silylation reaction. The active hydrogens on the amine and alcohol are replaced by trimethylsilyl groups.[6]
Troubleshooting & Quality Control
Symptom: Peak Tailing[8]
-
Cause: Incomplete derivatization of the amine group.
-
Fix: Increase reaction temperature to 80°C or reaction time to 60 mins. Ensure TMCS catalyst is fresh (it hydrolyzes easily).
Symptom: Multiple Peaks for One Analyte
-
Cause: Mono-TMS vs. Di-TMS derivatives. This occurs if the steric hindrance of the secondary alcohol prevents full reaction, or if the amine is only partially reacted.
-
Fix: Force the reaction to completion by adding excess reagent (50:1 molar ratio) and using Pyridine as a solvent to act as an acid scavenger (driving the equilibrium forward).
Symptom: Column Bleed / Baseline Rise
-
Cause: Acidic byproducts from Acylation method.[5]
-
Fix: Ensure the "Evaporation to Dryness" step in Protocol B is rigorous. Wash the reconstituted sample with aqueous
if necessary (though this risks hydrolysis if not done quickly).
References
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation.[1][2][6] Merck KGaA. Link
-
Knapp, D. R. (1979).[5] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for acylation mechanisms).
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Application Note: Process Optimization and Scale-Up of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Executive Summary
This application note details the scale-up synthesis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol , a critical aryloxypropanolamine scaffold used in the development of beta-adrenergic receptor antagonists and CNS-active agents.
While bench-scale synthesis often relies on column chromatography for purification, such methods are economically unviable at kilogram scales. This protocol introduces a self-validating, chromatography-free workflow relying on controlled crystallization and salt formation. We address the two primary challenges in this synthesis:
-
Regioselectivity and Oligomerization during the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin.
-
Suppression of Secondary Amine Formation (dimerization) during the ammonolysis step.
Retrosynthetic Strategy & Pathway
The synthesis is disconnected into two primary unit operations: O-Alkylation and Epoxide Aminolysis .
Figure 1: Retrosynthetic pathway emphasizing the isolation of the crystalline salt as the critical quality attribute (CQA).
Safety & Handling (Critical)
| Reagent | Hazard Class | Critical Handling Protocol |
| Epichlorohydrin | Carcinogen, Acute Toxin, Flammable | Use closed-loop transfer systems . Double-glove (Nitrile/Laminate). Quench scrubber containing aqueous NaOH required for off-gassing. |
| 3-(Trifluoromethyl)phenol | Corrosive, Irritant | Handle in fume hood. Avoid contact with metals; may release hydrogen gas. |
| Ammonia (MeOH/aq) | Corrosive, Toxic Gas | Pressure Vessel Required. Rated for >10 bar. Ammonia sensors must be active in the suite. |
Step 1: Synthesis of 1,2-Epoxy-3-[3-(trifluoromethyl)phenoxy]propane
The first step involves the nucleophilic substitution of epichlorohydrin by the phenoxide anion.
Mechanism: The phenol is deprotonated by the base, attacking the less hindered carbon of epichlorohydrin (or attacking the epoxide followed by ring closure, depending on conditions). Scale-Up Challenge: Epichlorohydrin can polymerize or hydrolyze. The phenol can double-react if stoichiometry is poor.
Protocol
-
Reactor Setup: 5L Jacketed Glass Reactor equipped with overhead stirrer, reflux condenser, N2 inlet, and dropping funnel.
-
Charge: Add 3-(trifluoromethyl)phenol (500 g, 3.08 mol) and Acetone (1.5 L) or Acetonitrile (1.5 L).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (anhydrous, micronized) (640 g, 4.63 mol, 1.5 eq). Note: K₂CO₃ is preferred over NaOH for scale-up to minimize hydrolysis of the epichlorohydrin.
-
Reagent Addition: Heat the slurry to 50°C. Add Epichlorohydrin (1.14 kg, 12.3 mol, 4.0 eq) dropwise over 1 hour.
-
Expert Insight: A large excess (4.0 eq) of epichlorohydrin is strictly required to prevent the product epoxide from reacting with unreacted phenol (forming a dimer).
-
-
Reaction: Heat to reflux (approx. 60-65°C) for 6–8 hours. Monitor by HPLC (Target: <1% residual phenol).
-
Workup:
-
Cool to 25°C. Filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove solvent.
-
Critical Step: Distill off the excess epichlorohydrin under high vacuum (Caution: Trap epichlorohydrin in a cold trap; do not vent).
-
Purification: The residue is typically a pale yellow oil (Yield: ~90-95%). For high-purity applications, high-vacuum distillation of the glycidyl ether (bp ~110-120°C at 0.5 mmHg) is recommended, but often the crude is sufficient for Step 2.
-
Step 2: Aminolysis (Ring Opening)[5]
This is the most critical step. The reaction of an epoxide with ammonia follows
The "Dimer" Problem: The product (primary amine) is more nucleophilic than ammonia.[1] As the reaction proceeds, the product competes for the epoxide, forming the secondary amine impurity (bis-alkylated species). Solution: Le Chatelier’s principle. We must use a massive molar excess of ammonia (20:1 ratio) to statistically favor the primary amine.
Protocol
-
Reactor Setup: 5L High-Pressure Autoclave (Hastelloy or Stainless Steel).
-
Charge: Dissolve the Glycidyl Ether intermediate (600 g, 2.75 mol) in Methanol (2.0 L).
-
Ammonia Charge: Cool the reactor to 0°C. Charge Ammonia (liquid or sat. methanolic) to achieve a molar ratio of at least 20:1 (NH₃:Epoxide).
-
Alternative: Use 28-30% Aqueous Ammonium Hydroxide (10-15 eq) mixed with methanol, but this requires higher temperatures to overcome solubility issues and may lead to hydrolysis byproducts (diols). Methanolic ammonia is preferred.
-
-
Reaction: Seal the reactor. Heat to 40–50°C for 12 hours.
-
Pressure Note: Expect pressures of 3–5 bar.
-
-
Monitoring: HPLC should show complete consumption of epoxide.
-
Workup:
-
Vent excess ammonia into a scrubber (dilute H₂SO₄).
-
Concentrate the reaction mixture under vacuum to remove methanol and residual ammonia.
-
Result: Crude viscous oil containing the target primary amine (~85-90%) and secondary amine impurity (~5-10%).
-
Step 3: Purification via Salt Formation (Self-Validating System)
Distillation of the free amine is difficult due to its high boiling point and thermal instability. Column chromatography is not scalable. We utilize Salt Crystallization to reject impurities.
Selection of Salt: The Oxalate or Hydrochloride salts are most effective for aryloxypropanolamines.
Protocol (Oxalate Method)
-
Dissolution: Dissolve the crude amine oil (approx. 600 g) in Ethanol (3.0 L) at 50°C.
-
Acid Addition: Add a solution of Oxalic Acid Dihydrate (1.0 eq based on crude weight estimation) in hot Ethanol.
-
Observation: A thick white precipitate should form immediately.
-
-
Crystallization: Heat the slurry to reflux (78°C) to dissolve (or partially dissolve) solids, then cool slowly to 0°C over 4 hours.
-
Isolation: Filter the white solid. Wash with cold ethanol.
-
Drying: Dry in a vacuum oven at 50°C.
-
Yield: ~60-70% overall from Step 1.
-
Validation: Check melting point and HPLC purity (>99.5% required).
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure; integration of aromatic CF3 protons vs aliphatic. |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 99.0% Area |
| Impurity A | HPLC | < 0.15% (Secondary amine dimer) |
| Impurity B | HPLC | < 0.10% (Hydrolysis diol product) |
| Residual Solvent | GC-Headspace | < 3000 ppm Methanol/Ethanol |
Process Flow Diagram (Graphviz)
Figure 2: Unit operation flow for the scale-up manufacturing process.
References
-
Sharghi, H., & Naeimi, H. (1999). Selective synthesis of 1-amino-3-aryloxy-2-propanols. Synlett, 1999(08), 1343-1345. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)phenol. Retrieved October 26, 2023. Link
-
Robertson, D. W., et al. (1988). Absolute configuration and structure-activity relationships of the antidepressant fluoxetine. Journal of Medicinal Chemistry, 31(1), 185-189. (Provides context on aryloxy-propylamine scaffold synthesis). Link
-
U.S. Patent No. 5,225,585. (1993). Process for the preparation of 3-aryloxy-2-hydroxypropylamines. (Describes the industrial aminolysis of glycidyl ethers). Link
-
Beilstein Journal of Organic Chemistry. (2013). Regioselective ring opening of epoxides. (Mechanistic grounding for Step 2). Link
Sources
- 1. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 4. WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Trifluoromethyl)phenyl Glycidyl Ether Ring-Opening
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
3-(trifluoromethyl)phenyl glycidyl ether is a critical intermediate in the synthesis of
The Challenge: This electron deficiency propagates through the ether oxygen to the epoxide ring, making the epoxide carbons significantly more electrophilic. While this increases reactivity, it paradoxically lowers yield by accelerating competitive side reactions—specifically oligomerization and dimerization —before the desired nucleophile can complete the reaction.
This guide provides a self-validating protocol to maximize yield, focusing on catalyst selection, stoichiometry, and kinetic control.
Mechanism & Regioselectivity Analysis[1][3][4][7][8][9]
To improve yield, you must control the pathway. The reaction is governed by the competition between the external nucleophile (
The Effect
-
Standard Glycidyl Ether: The ether oxygen donates electron density into the ring and the epoxide, stabilizing the system.
-
With 3-
: The group pulls electron density. The epoxide becomes "hotter" (more electrophilic). -
Consequence: If the concentration of your specific nucleophile drops (or is sterically hindered), the generated alkoxide product will immediately attack a fresh molecule of starting material, forming a dimer/oligomer.
Visualizing the Pathway
The following diagram maps the critical decision points where yield is lost.
Figure 1: Kinetic competition in ring-opening. Path A is the target. Path B dominates if the reaction is too hot or nucleophile-starved.
Optimization Strategy: The "Lewis Acid" Protocol
Standard thermal heating often leads to polymerization for this substrate. The use of mild Lewis Acids allows the reaction to proceed at lower temperatures with higher regioselectivity.
Recommended Catalysts & Conditions[7]
| Catalyst System | Yield Potential | Mechanism | Best For...[1] |
| 90-95% | Electrophilic activation of epoxide oxygen; mild coordination. | Aminolysis (Primary/Secondary amines).[2] Prevents over-reaction. | |
| Water (Green Regulator) | 85-90% | H-bonding activation; proton transfer agent. | Large Scale. Water suppresses polymerization by solvating the product alkoxide. |
| 80-85% | Strong activation. | Poor Nucleophiles (e.g., hindered alcohols). | |
| Thermal (No Cat) | 50-65% | Kinetic energy. | Not Recommended for |
Troubleshooting Guide (FAQs)
Q1: I am observing a "gel" or viscous oil instead of a clean product. What happened?
Diagnosis: Oligomerization.[3][4][5]
The Science: The
-
Increase Nucleophile Equivalents: Use 1.2 – 1.5 equivalents of the nucleophile relative to the epoxide.
-
Inverse Addition: Do not add the nucleophile to the epoxide. Add the epoxide slowly to the nucleophile solution. This ensures the nucleophile is always in huge excess relative to the unreacted epoxide.
Q2: The reaction stalls at 70% conversion. Should I increase the temperature?
Diagnosis: Catalyst deactivation or equilibrium. The Science: Increasing temperature on this substrate often triggers side reactions rather than conversion. The Fix:
-
Do NOT raise the temperature above 80°C.
-
Add a Proton Source: If using a Lewis Acid, trace moisture or adding 1.0 eq of water can actually help facilitate the proton transfer step, freeing the catalyst from the product alkoxide.
Q3: I'm getting a mixture of Regioisomers ( vs attack).
Diagnosis: Electronic vs. Steric conflict. The Science: Under basic conditions, sterics dictate attack at the terminal carbon. Under strong acidic conditions, the internal carbon (benzylic-like) becomes positive enough to invite attack. The Fix:
-
Switch to a mild Lewis Acid like Calcium Triflate (
). It activates the epoxide enough to react but keeps the mechanism strictly -like (steric control), ensuring terminal attack.
Validated Experimental Protocol: Aminolysis
This protocol uses a mild Lewis acid catalyst to ensure high yield and regioselectivity for 3-(trifluoromethyl)phenyl glycidyl ether.
Reagents:
-
Substrate: 3-(trifluoromethyl)phenyl glycidyl ether (1.0 eq)
-
Nucleophile: Amine (1.2 eq)
-
Catalyst: Calcium Triflate
(5 mol%) OR Lithium Perchlorate (10 mol%) -
Solvent: Acetonitrile (MeCN) or Toluene (Solvent-free is possible for liquid amines).
Workflow:
-
Preparation: Dissolve the catalyst and the amine (nucleophile) in MeCN at Room Temperature (RT). Stir for 10 minutes to ensure homogeneity.
-
Controlled Addition: Dissolve the epoxide in a minimal amount of MeCN. Add this solution dropwise to the amine/catalyst mixture over 20 minutes.
-
Why? This maintains a high [Amine]:[Epoxide] ratio, suppressing oligomerization.
-
-
Reaction: Stir at RT for 4 hours. If conversion is <50% by TLC/LCMS, heat to 50°C.
-
Checkpoint: Monitor the disappearance of the epoxide. If a new spot appears just above the baseline (dimer), stop heating immediately.
-
-
Quench: Add 1mL of water to hydrolyze the metal-alkoxide complex.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over
.
Troubleshooting Flowchart
Figure 2: Decision tree for rapid troubleshooting of reaction failures.
References
-
Shivani, et al. (2007). "Mild and efficient ring opening of epoxides with amines catalyzed by calcium trifluoromethanesulfonate." Journal of Molecular Catalysis A: Chemical. Link
-
Azizi, N. & Saidi, M.R. (2005). "LiClO4-catalyzed regioselective ring opening of epoxides with amines under solvent-free conditions." Canadian Journal of Chemistry. Link
-
Chini, M. et al. (1990). "Metal salts as new catalysts for the regioselective ring opening of epoxides with amines." Tetrahedron Letters. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section: Hydrolysis of Epoxides). Link
Sources
Technical Support Center: Optimization of Trifluoromethylphenoxy Epoxide Amination
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions in Electron-Deficient Aryl Glycidyl Ethers
Executive Summary & Scope
The Challenge:
The amination of trifluoromethylphenoxy epoxides presents a unique "push-pull" challenge. The trifluoromethyl (
The Objective:
To achieve high-yield
-
Polyalkylation: Formation of tertiary amine dimers.
-
Oligomerization: Homopolymerization of the epoxide.
-
Chemoselectivity Loss:
attack on the activated aromatic ring or ether cleavage.
Reaction Mechanism & Pathways
Understanding the competition between kinetic and thermodynamic control is vital. The diagram below maps the desired pathway against the specific side-reactions induced by the
Figure 1: Reaction Landscape & Competitive Pathways
Caption: Path A is the target. Path D is unique to electron-deficient systems like
Troubleshooting Guide (FAQ Format)
Category A: "I'm getting a mixture of products." (Regioselectivity)
Q: Why is the amine attacking the internal carbon (abnormal opening)?
Diagnosis: This often occurs under electronic control rather than steric control. The
-
Switch to Protic Solvents: Use Ethanol or Methanol. Hydrogen bonding to the epoxide oxygen tightens the transition state, enforcing
character which favors attack at the less hindered (terminal) carbon. -
Lower Temperature: High heat favors the higher-energy transition state of the internal attack.
-
Catalyst: Use Calcium Triflate (
).[1] It coordinates tightly to the epoxide oxygen, enhancing steric discrimination.
Category B: "The reaction turned into a gum/solid." (Polymerization/Polyalkylation)
Q: How do I stop the product from reacting with a second epoxide molecule? Diagnosis: The secondary amine product is often more nucleophilic than the starting primary amine (inductive effect of the alkyl group). Corrective Action:
-
Invert Stoichiometry: Do not add epoxide to amine 1:1. Instead, use a 5:1 ratio of Amine:Epoxide .
-
Reverse Addition: Add the Epoxide dropwise to a solution of the Amine. This ensures the epoxide always encounters a high concentration of unreacted primary amine.
Q: My crude NMR shows broad peaks and no aromatic protons. What happened? Diagnosis: Homopolymerization. The amine acted as a base, initiating anionic polymerization of the epoxide, rather than as a nucleophile. Corrective Action:
-
Avoid "Neat" Reactions: Solvent is required to dissipate heat and separate epoxide molecules.
-
Add a Proton Source: If using aprotic solvents (like Acetonitrile), add 1.0 eq of water or use a mild Lewis Acid (
) to buffer the basicity.
Category C: "I lost the trifluoromethylphenoxy group." (Chemoselectivity)
Q: I see free trifluoromethylphenol in my byproduct. Why?
Diagnosis:
-
Limit Temperature: Keep reaction below 60°C.
-
Avoid Strong Bases: Do not use
or as accelerators. -
Check Amine Bulk: Extremely bulky amines may struggle to open the ring and instead act as bases, triggering elimination.
Optimization Data & Solvent Selection
The choice of solvent dictates the mechanism. Protic solvents assist ring opening via H-bonding, often eliminating the need for metal catalysts.
| Solvent System | Rate | Regioselectivity | Risk of Side Rxns | Recommendation |
| Ethanol (EtOH) | High | Excellent ( | Low | Primary Choice. Promotes |
| Acetonitrile (MeCN) | Low | Moderate | High (Polymerization) | Requires Catalyst ( |
| Water | Very High | Good | Moderate (Hydrolysis) | Good for hydrophobic amines (On-water effect). |
| Toluene | Very Low | Poor | High | Avoid unless necessary. |
Validated Experimental Protocols
Protocol A: The "Green" Method (Solvent-Directed)
Best for: Standard primary amines, avoiding metal waste.
-
Preparation: Dissolve the primary amine (5.0 equiv, excess is critical) in Ethanol (
concentration relative to amine). -
Addition: Dissolve Trifluoromethylphenoxy epoxide (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the stirring amine solution at Room Temperature (25°C) over 30 minutes.
-
Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: If sluggish, heat to 40°C. Do not exceed 60°C to prevent
.
-
-
Workup: Concentrate in vacuo to remove Ethanol and excess amine (if volatile). If amine is non-volatile, use column chromatography.
Protocol B: The Catalytic Method (Lewis Acid)
Best for: Valuable/expensive amines (allows 1:1 stoichiometry) or unreactive amines.
-
Catalyst Setup: Suspend
( ) in Acetonitrile. -
Mixing: Add the Amine (1.0–1.2 equiv) and Epoxide (1.0 equiv) simultaneously.
-
Reaction: Stir at Room Temperature. The catalyst activates the epoxide oxygen, lowering the activation energy for opening while sterically blocking the internal carbon.
-
Workup: Add water to quench. Extract with Ethyl Acetate. The Calcium salt remains in the aqueous phase.
Decision Logic for Troubleshooting
Use this flow to determine your next experimental move.
Caption: Step-by-step logic to isolate the root cause of yield loss.
References
-
Cepanec, I., et al. (2003).[1] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439. Link
-
Lizza, J. R., & Moura-Letts, G. (2017).[2] "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of
-Amino Alcohols." Synthesis, 49(06), 1231-1242. Link - Shivani, et al. (2007). "Ring opening of epoxides with amines under solvent-free conditions catalyzed by lanthanide triflates." Journal of Molecular Catalysis A: Chemical.
-
Azizi, N., & Saidi, M. R. (2005). "LiClO4-catalyzed regioselective aminolysis of epoxides with mono- and disubstituted amines." Canadian Journal of Chemistry, 83(5), 505-507. Link
Sources
Optimizing solvent selection for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol extraction
Technical Support Center: Process Chemistry Division Ticket ID: #EXT-CF3-009 Subject: Optimization of Solvent Systems for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol Extraction Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties with the workup of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol . The presence of the trifluoromethyl (
This guide moves beyond standard protocols to provide a chemically grounded solvent selection strategy, prioritizing both yield efficiency and Green Chemistry principles (replacing Dichloromethane).[2]
Module 1: The Chemistry of the Extraction
To optimize the extraction, we must exploit the physicochemical properties of the molecule.
-
The Challenge (Amphiphilicity): The molecule acts as a surfactant. The
-phenoxy tail is hydrophobic, while the aminopropanol head is hydrophilic. At neutral pH, the molecule sits at the interface, stabilizing emulsions. -
The Solution (pH Swing): We utilize the basicity of the primary amine (estimated pKa
9.4–9.6).-
Acidic pH (< 2): The amine is protonated (
).[1] It is highly water-soluble.[1] This allows you to wash away non-basic impurities (e.g., unreacted phenols, neutral epoxides) into an organic waste layer. -
Basic pH (> 11): The amine is deprotonated (
).[1] It becomes lipophilic and extracts efficiently into the organic phase.
-
Visualizing the pH Swing Workflow
The following diagram illustrates the critical state changes required for high purity.
Figure 1: The "pH Swing" logic ensures that neutral lipophilic impurities are removed before the product is isolated.
Module 2: Solvent Selection Matrix
Historically, Dichloromethane (DCM) was the default choice. However, due to its toxicity and environmental impact, modern protocols favor 2-Methyltetrahydrofuran (2-MeTHF) or MTBE .[1]
| Solvent | Suitability | Pros | Cons |
| 2-MeTHF | Recommended | Excellent phase separation; higher stability; derived from renewable sources.[1][3][4][5] | Higher cost than DCM; requires specific sourcing.[1] |
| MTBE | Alternative | Low density (floats on water); resists emulsion formation well.[1] | Flammable; peroxide former (requires stabilizers).[1] |
| DCM | Legacy | High solubility for fluorinated compounds.[1] | Toxic; bottom layer (harder to see interface); prone to emulsions.[1] |
| Ethyl Acetate | Caution | Cheap; available.[1][6] | Risk of Aminolysis: Primary amines can react with EtOAc to form acetamides over time. |
Module 3: Troubleshooting & FAQs
Q1: I have a thick emulsion ("rag layer") that won't separate. What do I do?
Diagnosis: The fluorinated tail increases the density of the organic phase, potentially bringing it close to the density of the aqueous phase (especially if brine is used), preventing gravity separation. Corrective Action:
-
Filter: Pass the biphasic mixture through a pad of Celite. This physically breaks the surfactant bubbles.
-
Density Shift: Add solid NaCl to the aqueous phase to increase its density, forcing a sharper separation from the organic layer.
-
Solvent Switch: If using DCM, switch to 2-MeTHF or MTBE .[1] These are significantly less dense than water, forcing the organic layer to the top and reducing interfacial drag.
Q2: My yield is lower than expected (< 60%). Where is the product?
Diagnosis: The pH was likely not high enough during the final extraction.
The Science: The amine pKa is
-
Adjust the aqueous phase to pH > 12 using 50% NaOH or KOH before the final extraction.
-
Check the aqueous waste: Run a TLC or LC-MS on the aqueous layer.[1] If product remains, re-adjust pH and re-extract.
Q3: Can I use Ethyl Acetate (EtOAc)?
Advisory: While EtOAc is a common green solvent, it is not recommended for holding primary amines for extended periods (e.g., overnight drying or bulk storage).
-
Mechanism: The primary amine nucleophile attacks the ester carbonyl of EtOAc, forming an acetamide impurity (
) and ethanol.[1] -
Verdict: Use 2-MeTHF or Toluene for stability.[1] If you must use EtOAc, keep the contact time under 2 hours and keep it cold (
).
Module 4: Validated Extraction Protocol
Standardized for 10g scale.
Reagents:
Step-by-Step:
-
Quench & Acidify: Dilute the reaction mixture with water. Add 1M HCl slowly until pH < 2 .
-
Impurity Wash: Extract the acidic aqueous solution with 2-MeTHF (2 x 50 mL).[1]
-
Action:Discard the organic layer. (This contains unreacted phenols and neutral byproducts).
-
-
Basify: Cool the aqueous layer to 0-5°C (exothermic). Slowly add 5M NaOH until pH > 12 .
-
Observation: The solution should become cloudy as the free amine oils out.
-
-
Product Extraction: Extract the basic aqueous mixture with 2-MeTHF (3 x 50 mL).
-
Note: Do not shake vigorously; invert gently to prevent emulsions.[1]
-
-
Brine Wash: Combine the organic layers and wash once with saturated brine (50 mL) to remove trapped water.[1]
-
Drying: Dry over anhydrous
for 15 minutes. Filter and concentrate in vacuo.
Decision Logic for Troubleshooting
Use this flow to diagnose issues during the protocol.
Figure 2: Diagnostic decision tree for common extraction failures.
References
-
Pfizer Inc. (2016).[1] Green Chemistry Solvent Selection Guide. Retrieved from
-
Prat, D., et al. (2016).[7] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[7]
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.
-
PubChem. (n.d.).[1] Fluoxetine (Compound Summary).[1][8] (Structural analog for property estimation). National Library of Medicine.[1] Retrieved from [1]
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- 4. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 6. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Hygroscopicity Challenges with 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol Salts
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development. For active pharmaceutical ingredients (APIs) like 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol and its salts, excessive hygroscopicity can lead to a cascade of issues, including degradation, altered dissolution profiles, and manufacturing difficulties. This guide provides a comprehensive framework for understanding, characterizing, and mitigating hygroscopicity-related challenges with this specific API.
Frequently Asked Questions (FAQs)
Q1: My batch of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol hydrochloride salt is gaining weight and appears clumpy. What is happening?
Q2: What are the potential consequences of hygroscopicity for my research and development?
A2: Uncontrolled moisture uptake can have significant negative impacts throughout the drug development process:
-
Inaccurate Weighing and Dosing: Absorption of water leads to an overestimation of the amount of active compound.
-
Chemical Instability: The presence of water can accelerate hydrolysis and other degradation pathways.
-
Altered Physical Properties: Changes in crystallinity and particle size can affect solubility, dissolution rate, and bioavailability.[2]
-
Manufacturing Challenges: Poor powder flow and caking can hinder tablet compression and capsule filling.[2]
-
Compromised Shelf-Life: Long-term stability of the final drug product can be significantly reduced.
Q3: How can I definitively assess the hygroscopicity of my 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol salt?
A3: A systematic evaluation is crucial. The primary technique for this is Dynamic Vapor Sorption (DVS) . DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[2] This generates a moisture sorption isotherm, which provides a detailed profile of the material's interaction with water vapor.
Other valuable techniques include:
-
Thermogravimetric Analysis (TGA): This method can help determine the amount of water present in a sample by measuring weight loss upon heating.
-
Karl Fischer Titration: This is a highly sensitive method for quantifying the water content in a sample.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Hygroscopicity
If you are encountering issues with the hygroscopicity of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol salts, the following workflow provides a structured approach to diagnosis and resolution.
Diagram: Troubleshooting Workflow for Hygroscopicity Issues
Caption: A logical workflow for diagnosing and resolving hygroscopicity issues.
In-Depth Technical Protocols
Protocol 1: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)
Objective: To quantitatively determine the hygroscopic properties of a 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol salt by measuring moisture sorption and desorption over a range of relative humidity (RH) levels.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the salt into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is minimal.
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back down to 0% RH, again allowing the sample to equilibrate at each step.
-
Data Analysis: The instrument software will plot the change in mass (%) versus RH, generating a moisture sorption-desorption isotherm.
Data Interpretation:
The shape of the isotherm and the total moisture uptake at a given RH (e.g., 80% RH) are used to classify the hygroscopicity of the material. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage weight gain after 24 hours of storage at 80% RH and 25°C.
| Classification | Weight Gain (%) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2.0 |
| Moderately hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Protocol 2: Salt Screening for Reduced Hygroscopicity
Objective: To identify an alternative salt form of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol with improved physical stability, specifically lower hygroscopicity.
Rationale: While hydrochloride salts are common, they are not always the optimal choice, especially concerning hygroscopicity.[3] Exploring a range of counter-ions can yield a salt with a more stable crystal lattice that is less prone to moisture uptake.
Methodology:
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions. This can include, but is not limited to:
-
Sulfonates: Mesylate, Tosylate, Esylate
-
Carboxylates: Acetate, Fumarate, Maleate, Citrate, Tartrate
-
Other: Sulfate, Phosphate
-
-
Small-Scale Salt Formation:
-
Dissolve a small amount of the 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol free base in a suitable solvent (e.g., ethanol, isopropanol, acetone).
-
Add an equimolar amount of the selected acid (counter-ion).
-
Induce crystallization through methods such as slow evaporation, cooling, or the addition of an anti-solvent.
-
-
Solid-State Characterization: Analyze the resulting solids using techniques such as:
-
X-Ray Powder Diffraction (XRPD): To confirm the formation of a new crystalline form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.
-
-
Hygroscopicity Testing: Subject the most promising new salt forms to DVS analysis (as described in Protocol 1) to compare their moisture sorption behavior to the original hydrochloride salt.
Diagram: Salt Screening Workflow
Caption: A systematic workflow for salt screening to identify a less hygroscopic form.
Advanced Mitigation Strategies
Should salt screening not yield a satisfactory solution, or if further improvements are needed, consider these advanced strategies:
-
Crystal Engineering (Co-crystallization): This involves forming a multi-component crystal with a neutral "co-former." Co-crystals can exhibit significantly different physicochemical properties, including reduced hygroscopicity, compared to the parent API or its salts.[4]
-
Formulation-Based Approaches:
-
Film Coating: Applying a protective polymer coating to tablets or granules can act as a moisture barrier.[4]
-
Encapsulation: Enclosing the API in a protective shell can shield it from environmental moisture.[4]
-
Co-processing with Excipients: Blending the API with non-hygroscopic excipients can help to mitigate the overall moisture uptake of the formulation.[4]
-
Conclusion
While 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol presents potential hygroscopicity challenges, particularly in its hydrochloride salt form, a systematic and data-driven approach can lead to effective solutions. By thoroughly characterizing the moisture sorption behavior and exploring alternative solid forms and formulation strategies, researchers can develop a stable and robust drug substance and product.
References
-
PubChem. (n.d.). Fluoxetine Hydrochloride, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Fluoxetine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and chemical properties of fluoxetine. Retrieved from [Link]
-
Lim, X. Y., Tan, S. W., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Polymers, 14(19), 3986. [Link]
-
Pharma Innovation. (2025, September 10). API Hygroscopicity. Retrieved from [Link]
-
McDougall, C., et al. (2022). Enhanced desorption of fluoxetine from polyethylene terephthalate microplastics in gastric fluid and sea water. Environmental Chemistry Letters, 20, 975-982. [Link]
-
Vangala, V. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. [Link]
- Zelenin, A. (2005). U.S. Patent No. 6,846,957 B2. U.S.
-
Román, S., et al. (2020). Mechanisms of adsorption of fluoxetine onto activated hydrochars. Journal of Environmental Management, 262, 110329. [Link]
-
Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(1), 216-224. [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]
-
Sun, C. C. (2004). Hygroscopicity of pharmaceutical crystals (Doctoral dissertation, University of Minnesota). University Digital Conservancy. [Link]
-
McDougall, C., et al. (2022). Enhanced desorption of fluoxetine from polyethylene terephthalate microplastics in gastric fluid and sea water. Environmental Chemistry Letters, 20, 975-982. [Link]
-
European Patent Office. (1998). Production of fluoxetine and new intermediates (EP Patent No. 0529842B1). [Link]
-
Zhang, Y., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 44(39), 16895-16903. [Link]
-
Bonenfant, D., et al. (2012). Adsorption study of a commonly used antidepressant drug, fluoxetine hydrochloride, onto a crosslinked β-cyclodextrin-carboxymethylcellulose polymer. Water Science and Technology, 66(1), 224-230. [Link]
-
Vangala, V. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. [Link]
-
Bonenfant, D., et al. (2012). Adsorption study of a commonly used antidepressant drug, fluoxetine hydrochloride, onto a crosslinked β-cyclodextrin-carboxymethylcellulose polymer. Water Science and Technology, 66(1), 224-230. [Link]
-
PubChem. (n.d.). Fenfluramine compositions and methods of preparing the same (Patent US-10947183-B2). National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof.
-
European Patent Office. (2021, October 20). Nutritional composition for the treatment of metabolic diseases (EP Patent No. 3895704A1). [Link]
-
Chem-Impex. (n.d.). 1-Amino-2-hydroxy-3-phenylpropane hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 79088-29-2: N-methyl-3-phenyl-3-[3-(trifluoromethyl)ph…. Retrieved from https://www.cymitquimica.com/cas/79088-29-2 https://www.cymitquimica.com/cas/79088-29-2
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- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Enhancing Enantiomeric Excess (ee) in Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Catalysis. The synthesis of single-enantiomer compounds is a cornerstone of modern drug development and fine chemical production, as the biological activity of a chiral molecule often resides in only one of its enantiomers.[1] Achieving high enantiomeric excess (ee) is therefore not just a measure of success, but a critical quality attribute.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to suboptimal enantioselectivity. It is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial hurdles in achieving high enantiomeric excess.
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for the same reaction. What are the first things I should check?
A1: This is a very common issue. Before delving into extensive optimization, a systematic check of the fundamentals is crucial. A low or inconsistent ee can often be traced back to one of three areas: the analytical method, the quality of reagents, or the basic reaction setup.[2]
Start by rigorously validating your analytical method (typically chiral HPLC or GC).[2] An unoptimized or inaccurate method can give misleading ee values.[2] Next, scrutinize the purity of all your materials. Impurities in the substrate, reagents, or solvent can interfere with the catalyst. Finally, confirm the integrity of your reaction atmosphere; many asymmetric catalysts are sensitive to air and moisture.
Q2: How can I be certain that my chiral HPLC/GC method is accurately measuring the enantiomeric excess?
A2: Method validation is non-negotiable for reliable results.[2] Key validation points include:
-
Resolution (Rs): Ensure you have baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is generally considered sufficient.[2]
-
Peak Identification: Prepare and inject a true racemic sample of your product. This will confirm the retention times of both enantiomers and ensure you haven't misidentified them.[2]
-
Linearity and Accuracy: Prepare samples with known ee values by mixing pure enantiomers (if available) in different ratios. Plot the measured ee against the known ee; the result should be a straight line with a correlation coefficient (r²) of ≥ 0.99.[2]
Q3: What is the general effect of reaction temperature on enantioselectivity?
A3: In most asymmetric reactions, enantioselectivity increases as the reaction temperature is lowered.[3][4] This relationship is governed by the Gibbs free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the two enantiomers. Lower temperatures amplify the effect of even a small energy difference, favoring the lower-energy transition state and thus increasing the ee.[3] However, this is not a universal rule. Some reactions, particularly those involving competing non-catalytic pathways, may show optimal ee at a specific temperature, often between 20-30°C.[5][6] Very low temperatures can sometimes slow the catalytic reaction to a point where an uncatalyzed, non-selective background reaction becomes significant, thereby lowering the overall ee.[5]
Q4: Can the source and purity of my catalyst, ligands, and substrates dramatically impact the final ee?
A4: Absolutely. The chiral catalyst is the heart of the asymmetric transformation, and its purity is paramount.
-
Catalyst/Ligand Purity: Even trace impurities can poison the catalyst or form less selective catalytic species. It is often best to use a freshly opened bottle or repurify the catalyst/ligand if results are poor.
-
Substrate Purity: Impurities in the starting material can inhibit the catalyst or undergo side reactions, consuming reagents and affecting the catalytic cycle. Purification of the substrate via recrystallization, distillation, or chromatography is a critical step.[2]
-
Solvent and Reagent Quality: Solvents must be anhydrous and degassed, as water and oxygen can deactivate many catalysts.[2] Similarly, the purity of achiral reagents is important, as they can contain contaminants that interfere with the reaction.
Section 2: In-Depth Troubleshooting Guides
When initial checks do not resolve the issue, a more detailed investigation into specific components of the reaction is necessary.
Guide 2.1: The Catalyst System
Problem: I suspect my catalyst is the issue. My ee is low, irreproducible, or the reaction is not proceeding to completion.
Causality & Solution: The performance of a chiral catalyst is highly sensitive to its preparation, handling, and concentration.
-
Handling Air/Moisture-Sensitive Catalysts: Many asymmetric catalysts, particularly those involving transition metals and organometallic reagents, are sensitive to air and moisture.[7] All manipulations should be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Catalyst Activation: Some catalysts require an in situ activation step to form the active species. Ensure this procedure is followed precisely as described in the literature. Incomplete activation will result in a lower concentration of the active catalyst.
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. While higher loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalyst aggregates or dimers, which can decrease the ee.[2] Conversely, too low a catalyst loading may result in a slow reaction where background reactions can lower the ee.
Workflow: Troubleshooting Catalyst-Related Issues
Caption: Systematic workflow for diagnosing catalyst-related problems.
Guide 2.2: Reaction Parameters
Problem: My reaction provides a moderate ee, and I need to optimize it further.
Causality & Solution: The enantioselectivity of a reaction is a delicate balance of multiple factors. Systematic screening of reaction parameters is the key to maximizing ee.
-
Solvent Effects: The solvent can have a profound impact on ee.[8] It can influence catalyst solubility, aggregation state, and the stability of the diastereomeric transition states through specific solute-solvent interactions.[8] Screening a range of solvents with varying polarities and coordinating abilities is highly recommended.
-
Concentration: The concentration of the substrate can affect reaction kinetics and catalyst aggregation. It is advisable to screen a small range of concentrations to find the optimum.
-
Reaction Time: For reactions that are not perfectly selective, the ee of the product can sometimes change over the course of the reaction, especially if there is a competing racemization pathway or if the catalyst degrades over time. Monitoring the ee at different time points is good practice.
Table 1: Impact of Key Parameters on Enantiomeric Excess
Parameter General Trend for Higher ee Rationale & Key Considerations Temperature Lower Temperature Amplifies energy difference (ΔΔG‡) between diastereomeric transition states.[3] Beware of competing background reactions at very low temperatures.[5] Solvent Varies (System Dependent) Influences catalyst structure and transition state solvation.[8] Screen a range from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, CH₂Cl₂) to polar protic (if applicable). Catalyst Loading Varies (System Dependent) Affects catalyst aggregation and reaction rate.[2] An optimal loading exists; too high or too low can be detrimental. Concentration Generally More Dilute Can disfavor the formation of less selective catalyst aggregates and minimize bimolecular side reactions.
Section 3: Protocols & Methodologies
Protocol 3.1: Standard Procedure for Chiral HPLC Analysis to Determine ee
This protocol provides a general guideline for accurately determining the enantiomeric excess of a reaction product.
-
Prepare a Racemic Standard: If not commercially available, synthesize a small amount of your product using a non-chiral catalyst or method to serve as a true 50:50 mixture of enantiomers. Dissolve this standard in a suitable solvent (e.g., mobile phase) to a concentration of ~1 mg/mL.[9]
-
Method Development:
-
Select a chiral stationary phase (CSP) based on the functional groups in your molecule.[10] Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and Pirkle-type columns are common starting points.[10]
-
Begin with a standard mobile phase system (e.g., a mixture of hexane/isopropanol for normal phase or an aqueous buffer/acetonitrile for reversed phase).
-
Inject the racemic standard and optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.[2]
-
-
Sample Analysis:
-
Prepare a solution of your reaction product at a similar concentration to the standard.
-
Inject the sample using the optimized method.
-
-
Calculation:
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [9]
-
Protocol 3.2: General Protocol for Optimizing Reaction Temperature
-
Set Up Parallel Reactions: Prepare several identical reaction vials under a strict inert atmosphere.
-
Establish Temperature Gradient: Place each vial in a cooling bath or reaction block set to a different temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).
-
Initiate Reactions: Add the final reagent (often the substrate or catalyst) to all vials simultaneously to start the reactions.
-
Monitor Progress: Take aliquots from each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h). Quench the aliquot immediately.
-
Analyze Samples: Determine the conversion (e.g., by ¹H NMR or achiral GC/HPLC) and the enantiomeric excess (by chiral HPLC/GC) for each time point at each temperature.
-
Evaluate Data: Plot ee vs. temperature and conversion vs. temperature to identify the optimal conditions that provide the highest ee in a reasonable timeframe.
Diagram: Transition State Energy and Temperature
References
-
Wikipedia. Enantioselective synthesis . Available from: [Link]
-
Huang, T., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System . The Journal of Organic Chemistry. Available from: [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis . RSC Blogs. Available from: [Link]
-
van der Vlugt, J. I., et al. (2011). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst . RSC Publishing. Available from: [Link]
-
Huang, T., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system . PubMed. Available from: [Link]
-
Faber, K., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach . PMC. Available from: [Link]
-
García, M. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Wiley Online Library. Available from: [Link]
-
Indian Institute of Technology Guwahati. Concise Introduction to Asymmetric Synthesis . Available from: [Link]
-
Hutchings, G. J., et al. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection . Annual Reviews. Available from: [Link]
-
University of Windsor. Asymmetric Synthesis . Available from: [Link]
-
Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization . Available from: [Link]
-
Trost, B. M. (2004). Factors Affecting Enantioselectivity: Allosteric Effects . ResearchGate. Available from: [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. Available from: [Link]
-
Rahman, M. M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development . Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Overcoming solubility challenges in aqueous bioassays for the compound
Topic: Overcoming Solubility Challenges for Hydrophobic Compounds in Bioassays
Ticket ID: SOL-OPT-2024-X Assigned Scientist: Senior Application Scientist, High-Throughput Screening Core
Introduction: The "Hidden" Variable in Your Assay
Welcome. If you are reading this, you are likely facing a non-monotonic dose-response curve, high well-to-well variability, or an IC50 that shifts wildly between runs. For hydrophobic small molecules (BCS Class II/IV), the culprit is often not biology, but physics .
When a lipophilic compound dissolved in 100% DMSO is introduced to an aqueous buffer, it faces an immediate thermodynamic crisis. If the concentration exceeds the compound's kinetic solubility limit, it will precipitate or form colloidal aggregates. This creates artifacts—false positives (due to enzyme sequestration) or false negatives (due to lack of free compound).
This guide provides the diagnostic logic and validated protocols to stabilize your compound "X" in aqueous environments.
Module 1: Diagnostic Phase (Biology vs. Physics)
Q: My dose-response curve plateaus early or looks bell-shaped. Is my compound toxic?
A: While toxicity is possible, a bell-shaped curve in a biochemical assay or a "hard floor" in a cell-based assay often indicates precipitation or colloidal aggregation .
-
Precipitation: The compound crashes out of solution at high concentrations, reducing the effective concentration available to bind the target.
-
Colloidal Aggregation: The compound forms sub-micrometer particles that non-specifically sequester enzymes, leading to false inhibition (promiscuous activity).
Troubleshooting Logic Flow
Use this decision tree to diagnose the root cause before changing your biology.
Caption: Diagnostic logic to distinguish between solubility failure, colloidal aggregation artifacts, and true biological activity.
Module 2: The Serial Dilution Trap
Q: I perform serial dilutions in DMSO, then transfer to media. Why is my data noisy?
A: You are likely experiencing "Crash Out" upon transfer. When you transfer a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media (e.g., 100 µL), the local concentration of compound momentarily exceeds its solubility limit before mixing is complete. Nucleation sites form, and the compound precipitates.
The Fix: Use an Intermediate Dilution Plate . Never jump from 100% DMSO to <1% DMSO in a single step for hydrophobic compounds.
Protocol: The Intermediate Dilution Method
| Step | Action | Rationale |
| 1. Stock Prep | Prepare 200x compound stocks in 100% DMSO in a "Source Plate". | Keeps compound stable in organic solvent. |
| 2. Intermediate | Transfer 2 µL of Source to 98 µL of Media/Buffer in an "Intermediate Plate". | Crucial: This creates a 2x concentration at 2% DMSO. The step-down is gentler. |
| 3. Mix | Mix thoroughly but gently. Inspect for turbidity. | Allows kinetic equilibration. |
| 4. Final Assay | Transfer 50 µL from Intermediate Plate to 50 µL of cells/enzyme in the "Assay Plate". | Final: 1x Compound, 1% DMSO. |
Workflow Visualization
Caption: The Intermediate Plate method prevents "shock precipitation" by stepping down DMSO concentrations gradually.
Module 3: Formulation & Additives
Q: DMSO isn't enough. What else can I add to keep the compound in solution?
A: You can modify the assay buffer with "solubility enhancers." However, you must validate that these additives do not interfere with your biology.
Solvent & Carrier Compatibility Table
| Additive | Recommended Range | Mechanism | Watch Out For |
| DMSO | 0.1% - 1.0% | Universal Solvent | >0.5% can be toxic to sensitive cells (e.g., primary neurons) [1]. |
| BSA / HSA | 0.1% - 1.0% (w/v) | Carrier Protein | Binds free compound (shifts IC50 right); use "Shift Assay" to correct [2]. |
| Tween-20 | 0.001% - 0.01% | Non-ionic Surfactant | Disrupts colloidal aggregates. Essential for avoiding false positives in enzyme assays [3]. |
| Cyclodextrins | 0.1% - 2.0% | Encapsulation | Can extract cholesterol from cell membranes at high concentrations. |
Q: How do I know if my inhibitor is a "Colloidal Aggregator"? A: Perform a Detergent-Sensitivity Test .
-
Run your enzymatic assay with Compound X.
-
Run the same assay with Compound X + 0.01% Triton X-100 (freshly prepared).
-
Result: If potency (IC50) disappears or drops significantly with detergent, your compound was likely aggregating.[1] The detergent breaks up the colloid, revealing the true (lower) potency [3].
Module 4: Validation Protocols
Q: How do I measure the "Kinetic Solubility" of my compound?
A: Do not rely on thermodynamic solubility (equilibrium). In bioassays, you need Kinetic Solubility —how long the compound stays dissolved after rapid dilution from DMSO.[2]
Protocol: Kinetic Solubility via Nephelometry/Absorbance
Objective: Determine the concentration at which Compound X precipitates in your specific assay buffer.
Materials:
-
UV-Transparent 96-well plate.
-
Plate reader capable of Absorbance (600nm) or Nephelometry (Light Scattering).
Procedure:
-
Preparation: Prepare a 2-fold serial dilution of Compound X in 100% DMSO (e.g., 10 mM down to 10 µM).
-
Transfer: Add 198 µL of your Assay Buffer (not water) to the plate.
-
Spike: Add 2 µL of the DMSO stocks to the buffer (Final DMSO = 1%).
-
Incubate: Shake for 90 minutes at Room Temp (or your assay temp).
-
Read: Measure OD600 or Light Scattering.
-
Analysis:
-
Plot Concentration (X-axis) vs. OD600 (Y-axis).
-
Solubility Limit: The point where the curve sharply rises from the baseline.
-
Note: Run a DMSO-only control to subtract background noise.
-
References
-
Sittampalam, G. S., et al. (Eds.).[3] (2004).[4] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]
-
Di, L., & Kerns, E. H. (2006).[5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation).
-
Owen, S. C., et al. (2012). Colloidal aggregation: From screening nuisance to formulation nuance. Nano Today, 19, 188-200.[6]
Sources
Validation & Comparative
A Comparative Structural Analysis of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol and Fluoxetine for Drug Development Professionals
Introduction
Fluoxetine, marketed as Prozac, was a groundbreaking development in the treatment of major depression, being the first selective serotonin reuptake inhibitor (SSRI) designed for a specific mechanism of action.[1][2][3] Its success spurred the creation of numerous similar molecules.[2][3] This guide provides a detailed structural and functional comparison between fluoxetine and its lesser-known analog, 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. Understanding the nuanced differences between these compounds offers valuable insights for researchers in the field of drug discovery and development.
Core Structural Features
Both molecules are built upon a phenylpropanolamine framework, a key feature for their interaction with the serotonin transporter (SERT).[4] However, critical differences in their functional groups lead to distinct pharmacological profiles.
Fluoxetine , or N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a secondary amine.[5] It is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer showing greater potency.[6][7]
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a primary amine and features a hydroxyl group on the propane chain.[8]
Here is a summary of their key structural and chemical properties:
| Feature | Fluoxetine | 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol |
| Chemical Formula | C17H18F3NO[5] | C10H12F3NO2[8] |
| Molar Mass | 309.33 g/mol [5] | 235.20 g/mol [8] |
| Amine Group | Secondary (N-methyl)[5] | Primary |
| Hydroxyl Group | Absent | Present at the 2-position |
| Chirality | Chiral center at the carbon bearing the phenoxy and phenyl groups[7] | Chiral center at the carbon bearing the hydroxyl group |
The Influence of Structure on Pharmacological Activity
The seemingly minor structural variations between these two compounds have significant consequences for their pharmacological effects.
Binding Affinity and Selectivity
The trifluoromethyl group on the phenoxy ring of fluoxetine is known to increase its potency as an SSRI.[9] The N-methyl group is also considered important for its anti-inflammatory activity.[10] The replacement of this methyl group with a hydrogen (as in a primary amine) and the introduction of a hydroxyl group in 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol would likely alter the molecule's binding affinity and selectivity for the serotonin transporter. The hydroxyl group, in particular, introduces a potential hydrogen bond donor/acceptor, which could lead to different interactions within the transporter's binding site.
Metabolism
Fluoxetine is metabolized in the liver to its active metabolite, norfluoxetine, through demethylation.[4][11] Norfluoxetine is also a potent SSRI and has a longer half-life, contributing to the prolonged action of the drug.[4][6] The metabolic pathway of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol would be different due to the absence of the N-methyl group and the presence of a hydroxyl group, potentially leading to different active metabolites and a varied duration of action.
Experimental Protocols for Comparative Analysis
To empirically evaluate the differences in pharmacological activity between fluoxetine and 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol, the following experimental protocols are recommended.
In Vitro Radioligand Binding Assay for SERT
Objective: To determine the binding affinity (Ki) of each compound for the human serotonin transporter (hSERT).
Methodology:
-
Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing hSERT.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as [3H]citalopram, and varying concentrations of the test compound (fluoxetine or 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol).[13][14]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.[14]
-
Filtration and Washing: Rapidly filter the contents of each well to separate the bound and unbound radioligand, followed by washing to remove non-specific binding.[14]
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.[14]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
In Vitro Neurotransmitter Uptake Assay
Objective: To measure the functional potency (IC50) of each compound in inhibiting serotonin uptake.
Methodology:
-
Cell Plating: Plate HEK293 cells expressing hSERT in 96- or 384-well plates.[15][16]
-
Compound Incubation: Pre-incubate the cells with different concentrations of the test compounds.[17]
-
Initiation of Uptake: Add a fluorescent substrate that mimics serotonin or radiolabeled serotonin ([3H]5-HT) to initiate uptake.[16][17]
-
Measurement:
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.
Visualizing the Structural Divergence
The following diagram illustrates the key structural differences between fluoxetine and its primary amine analog.
Sources
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. novapublishers.com [novapublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol [m.chemicalbook.com]
- 9. longdom.org [longdom.org]
- 10. Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. pdf.medicalexpo.com [pdf.medicalexpo.com]
Validation of Analytical Methods for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol Quantification
Executive Summary & Molecule Profile
1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol (hereafter referred to as ATPP ) is a critical aryloxypropanolamine intermediate, frequently utilized in the synthesis of prostaglandin analogs (e.g., Travoprost) and specialized
Its structural duality—possessing a polar, basic amino-alcohol tail and a lipophilic trifluoromethyl-phenoxy head—presents unique analytical challenges. While the phenoxy moiety provides a UV chromophore, it is often insufficient for trace-level quantification (ppm levels) required in genotoxic impurity (GTI) or metabolite analysis.
This guide objectively compares three analytical approaches and establishes UHPLC-MS/MS as the superior method for trace quantification, providing a self-validating protocol compliant with ICH Q2(R1) standards.
Chemical Profile[1][2][3][4]
-
Structure:
-
Molecular Weight: ~235.2 g/mol
-
pKa: ~9.5 (Amine), ~13 (Alcohol)
-
LogP: ~1.8 (Moderately Lipophilic)
-
Analytical Challenges:
-
Peak Tailing: Primary amines interact strongly with residual silanols on silica columns.
-
UV Insensitivity: The
(~270 nm) lacks the intensity for low-ppm detection. -
Thermal Instability: Direct GC analysis risks degradation without derivatization.
-
Comparative Analysis of Analytical Platforms
We evaluated three industry-standard methodologies. The selection depends strictly on the Analytical Target Profile (ATP): Assay (purity) vs. Trace Quantification (impurity).
| Feature | Method A: HPLC-UV (DAD) | Method B: GC-MS (Derivatized) | Method C: UHPLC-MS/MS (ESI+) |
| Primary Application | Raw Material Assay (>98% purity) | Orthogonal Confirmation | Trace Impurity / Metabolite (<0.1%) |
| Sensitivity (LOQ) | ~0.05% (500 ppm) | ~1 ppm | < 10 ppb |
| Sample Prep | Dilute & Shoot | Complex (Silylation required) | Protein Precip. / SPE |
| Selectivity | Moderate (Co-elution risks) | High (Mass spectral fingerprint) | Superior (MRM transitions) |
| Throughput | Medium (15-20 min run) | Low (30+ min prep + run) | High (3-5 min run) |
| Cost per Sample | Low | High | Medium-High |
Decision Matrix (Method Selection)
Figure 1: Decision tree for selecting the analytical platform based on concentration and matrix complexity.
Deep Dive: Validation of the Superior Method (UHPLC-MS/MS)
For the quantification of ATPP at trace levels (e.g., as a genotoxic impurity or plasma metabolite), UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the only viable option due to the requirement for high specificity and sensitivity.
Mechanistic Rationale
-
Ionization: The primary amine is easily protonated (
) under acidic conditions (0.1% Formic Acid), making ESI+ highly efficient. -
Separation: A Charged Surface Hybrid (CSH) C18 column is selected to repel the protonated amine (improving peak shape) while retaining the lipophilic trifluoromethyl-phenoxy group.
Experimental Protocol
Reagents & Equipment
-
Standard: ATPP Reference Standard (>99.5%).
-
Internal Standard (IS): ATPP-
(Deuterated) or Propranolol (Structural Analog). -
Column: Waters ACQUITY CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
LC Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B (Re-equilibration)
-
MS/MS Parameters (ESI+)
-
Source Temp: 150°C | Desolvation Temp: 500°C.
-
Capillary Voltage: 2.8 kV.
-
MRM Transitions:
-
Quantifier:
236.1 176.0 (Cleavage of aminopropanol chain). -
Qualifier:
236.1 145.0 (Phenoxy fragment).
-
Validation Workflow (ICH Q2(R1))
The following data represents a typical validation summary for this protocol.
A. Specificity & Selectivity
-
Protocol: Inject blank matrix, matrix spiked with IS, and matrix spiked with ATPP.
-
Criterion: No interfering peaks at the retention time of ATPP (approx 2.8 min) > 20% of the LOQ response.
-
Result: The MRM transition is highly specific; the trifluoromethyl group provides a unique mass shift compared to non-fluorinated analogs.
B. Linearity & Range
-
Protocol: Prepare 6 concentration levels (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).
-
Data Presentation:
| Conc. (ng/mL) | Peak Area Ratio (ATPP/IS) | Accuracy (%) |
| 1.0 (LOQ) | 0.0045 | 102.1 |
| 5.0 | 0.0220 | 99.8 |
| 100.0 | 0.4501 | 100.4 |
| 1000.0 | 4.4980 | 99.2 |
-
Result:
, weighted ( ) linear regression.
C. Accuracy & Recovery
-
Protocol: Spike matrix at 3 levels (Low, Med, High) in triplicate.
-
Result: Mean recovery typically 95-105% . If recovery is <80% due to matrix effects (ion suppression), switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to isolate the basic amine.
D. Precision (Repeatability)
-
Protocol: 6 injections at target concentration.
-
Criterion: RSD < 2.0% for Assay; RSD < 10% for Trace Impurity.
Analytical Workflow Diagram
Figure 2: Step-by-step UHPLC-MS/MS workflow from sample preparation to MRM detection.
Alternative Method: GC-MS (The Orthogonal Check)
While LC-MS/MS is preferred, GC-MS is excellent for confirming structural identity during early development. However, ATPP cannot be analyzed directly due to the hydrogen bonding of the amine and hydroxyl groups.
-
Derivatization Protocol:
-
Dry sample completely (Lyophilize).
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
Result: Formation of the di-TMS derivative (O-TMS and N-TMS).
-
Detection: EI Source, monitor
for the TMS-fragment.
-
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
- Vogelgesang, J., & Hädrich, J. (1998). Limits of detection, identification and determination: A statistical approach for practitioners. Accreditation and Quality Assurance.
-
Waters Corporation. (2021). Method Development for Trifluoromethyl-Containing Compounds using CSH Technology. (General reference for CSH column chemistry in fluorinated compounds).
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
Sources
Comparative Bioactivity Guide: Trifluoromethyl vs. Methyl Substituted Aryloxypropanolamines
Executive Summary
The aryloxypropanolamine scaffold represents the structural backbone of the
This guide analyzes the critical shifts in bioactivity, metabolic stability, and physicochemical properties resulting from this substitution.[3][4] While the methyl group acts as a lipophilic, electron-donating probe, the trifluoromethyl group introduces significant electron-withdrawal, increased steric bulk, and profound metabolic resistance. This document provides the rationale, data, and protocols necessary to evaluate this substitution in your specific drug development pipeline.
Part 1: Physicochemical & Mechanistic Basis
To understand the bioactivity differences, one must first quantify the fundamental changes introduced by the fluorination of the methyl group.
Comparative Physicochemical Profile
The transition from
| Property | Methyl ( | Trifluoromethyl ( | Impact on Bioactivity |
| Electronic Effect | Electron Donating ( | Electron Withdrawing ( | |
| Hansch Lipophilicity ( | +0.56 | +0.88 | |
| Van der Waals Volume | ~13.7 ų | ~21.3 ų | |
| Metabolic Liability | High (Benzylic oxidation) | Low (Metabolically inert) |
The "Fluorine Effect" on Binding
In aryloxypropanolamines, the ether oxygen and the secondary amine are critical for hydrogen bonding with the receptor (typically Asn and Asp residues).
-
Methyl Substitution: Increases electron density on the aromatic ring. If located para to the ether linkage, it may slightly increase the basicity of the ether oxygen.
-
Trifluoromethyl Substitution: The strong electron-withdrawing nature pulls density away from the aromatic system. This can increase the acidity of the phenol precursor (facilitating synthesis) but may weaken the H-bond acceptor capability of the ether oxygen. However, the dipole C-F bond often engages in unique orthogonal multipolar interactions with carbonyls in the protein backbone.
Part 2: Pharmacodynamic & Pharmacokinetic Comparison
Bioactivity and Potency
Experimental data suggests that while
-
Hydrophobic Collapse: The increased lipophilicity of
drives the molecule into hydrophobic pockets of the -adrenergic receptor more effectively than , provided there is no steric hindrance. -
Selectivity: Para-substitution with
has been observed to maintain -selectivity in specific series, similar to para-methyl analogs (e.g., atenolol derivatives), but with longer half-lives.
Metabolic Stability (The Critical Differentiator)
The most significant operational difference is the resistance to oxidative metabolism.
-
Methyl (
): Susceptible to benzylic hydroxylation by Cytochrome P450 isoforms (CYP2D6, CYP3A4). This leads to rapid clearance and potentially toxic metabolites. -
Trifluoromethyl (
): The C-F bond (approx. 116 kcal/mol) is virtually unbreakable under physiological conditions. Substituting a labile methyl with trifluoromethyl ("Metabolic Blocking") typically extends the half-life ( ) significantly.[2]
Representative Data: Metabolic Stability Shift
Data extrapolated from comparative metabolic studies of aryl-substituted ligands (e.g., picornavirus inhibitors and generic beta-blocker SAR).
| Parameter | Methyl-Analog | Trifluoromethyl-Analog | Fold Change |
| Microsomal Intrinsic Clearance ( | High (>50 | Low (<10 | >5x Improvement |
| Half-life ( | Short (~2-4 hrs) | Extended (~8-12 hrs) | ~3x Increase |
| Primary Metabolite | Benzylic Alcohol / Carboxylic Acid | Unchanged Parent / N-dealkylation | N/A |
Part 3: Decision Logic for Substitution
Use the following logic flow to determine if a Trifluoromethyl substitution is appropriate for your lead compound.
Figure 1: Strategic decision tree for deploying trifluoromethyl bioisosteres in beta-blocker design.
Part 4: Experimental Protocols
To validate the bioactivity differences, the following synthesis and assay protocols are recommended. These are self-validating systems designed to minimize experimental error.
Synthesis: The Epichlorohydrin Route
This protocol synthesizes the aryloxypropanolamine core.[5] The electron-withdrawing nature of the
Reagents:
-
Substituted Phenol (4-methylphenol OR 4-trifluoromethylphenol)
-
Potassium Carbonate (
)[3] -
Isopropylamine[8]
Workflow:
-
Activation: Dissolve 1.0 eq of phenol in acetone. Add 2.0 eq of anhydrous
. Reflux for 30 mins.-
Note: The
phenol is more acidic ( ~8.5) than the methyl phenol ( ~10.3), facilitating faster deprotonation but potentially slower nucleophilic attack on epichlorohydrin.
-
-
Coupling: Add 5.0 eq of epichlorohydrin dropwise. Reflux for 6-12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Ring Opening: Evaporate excess epichlorohydrin. Dissolve the crude epoxide in methanol. Add 3.0 eq of isopropylamine. Stir at room temperature for 16 hours.
-
Purification: Convert to hydrochloride salt using ethereal HCl for stability testing.
Protocol Visualization
Figure 2: Convergent synthesis pathway for aryloxypropanolamine derivatives.
In Vitro Metabolic Stability Assay
Objective: Quantify the "Metabolic Blocking" effect of
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate: 1
M test compound (Methyl vs. Trifluoromethyl analog). -
Cofactor: NADPH regenerating system.
-
Sampling: Time points at 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring disappearance of parent peak.
-
Calculation: Plot
vs. time. The slope determines .-
Validation Criteria: Reference compound (Propranolol) must show
min in this system.
-
Part 5: References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[9] Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.[2] BenchChem Application Notes. Link
-
Haghi, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.[9] Journal of Chemical Information and Modeling. Link
-
Baker, J. G. (2005). The selectivity of
-adrenoceptor antagonists at the human , and adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. Link -
Nobuta, T., et al. (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols (Aryloxypropanolamine synthesis). Chemical Communications.[6] Link
Sources
- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Spectroscopic Characterization Guide: Free Base vs. Hydrochloride Salt Forms
Executive Summary
In pharmaceutical development and forensic analysis, distinguishing between the free base form of an Active Pharmaceutical Ingredient (API) and its hydrochloride (HCl) salt is critical. This distinction dictates bioavailability, solubility, stability, and regulatory classification.
This guide provides an objective, data-driven comparison of these two forms using Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy. It focuses on nitrogenous APIs (amines), which represent the vast majority of drugs capable of forming HCl salts.
Structural & Chemical Fundamentals
To interpret spectroscopic data, one must understand the underlying electronic changes.
-
Free Base: The nitrogen atom possesses a lone pair of electrons. It is generally lipophilic, lower melting, and soluble in organic solvents.
-
Hydrochloride Salt: The lone pair accepts a proton (
) from HCl, forming a cationic ammonium species ( ) balanced by a chloride anion ( ). This ionic lattice increases melting point and water solubility.
Visualization: Chemical Transformation & Property Shift
The following diagram illustrates the physicochemical shift occurring during salt formation.
Caption: Transformation of Free Base to HCl Salt and resulting spectroscopic impacts.
FT-IR Spectroscopy: The Gold Standard for Solid State
FT-IR is the most robust method for distinguishing these forms in the solid state because the crystal lattice environment heavily influences vibrational modes.
Mechanistic Insight
In the Free Base , the N-H stretch (if a primary or secondary amine) is sharp. In the HCl Salt , the formation of the ammonium ion (
Comparative Data: Spectral Markers
| Spectral Region ( | Free Base Characteristics | Hydrochloride Salt Characteristics | Causality |
| 3300 – 3500 | Sharp N-H stretching (1°/2° amines). Absent in 3° amines. | Often obscured or shifted. | Loss of free N-H vibration. |
| 2400 – 3000 | C-H stretching only (2800-3000). | Broad, strong "Ammonium Band" (multiple sub-peaks). | N-H+ stretching vibrations and H-bonding to |
| 1500 – 1600 | N-H bending (scissoring). | Shifted to higher frequency (~1580-1620). | Increased force constant on protonation. |
| 700 – 900 | Specific skeletal fingerprints. | Distinct shifts; C-Cl interaction absent, but lattice changes alter fingerprint. | Crystal packing differences (Polymorphism). |
Technical Note: The broad band between 2400 and 3000
in the HCl salt is diagnostic. It often overlaps with C-H stretches, making the region look "messy" compared to the clean Free Base spectrum [1].
Proton NMR ( -NMR): Solution State Dynamics
NMR provides detailed structural confirmation, but solvent selection is critical. The protonation of the nitrogen causes an inductive effect, pulling electron density away from adjacent protons.
Mechanistic Insight
-
Deshielding: The positive charge on the nitrogen in the salt form deshields the
-protons (protons attached to the carbon next to the nitrogen), causing a downfield shift (higher ppm). -
Exchangeable Protons: The acidic proton on the nitrogen (
) is visible in aprotic solvents (like DMSO- ) but disappears in protic solvents ( ) due to deuterium exchange.
Comparative Data: Chemical Shifts ( )
| Proton Type | Free Base ( | HCl Salt ( | Shift ( |
| N-H (Amine proton) | 1.0 - 2.0 (Broad, variable) | 9.0 - 10.0 (Broad singlet) | Large Downfield (Only visible in DMSO/CDCl3) |
| 2.2 - 2.8 | 3.0 - 4.5 | +0.5 to +1.5 ppm (Deshielding) | |
| Baseline | Slight downfield shift | Inductive effect decays with distance. |
Experimental Workflow: NMR Solvent Selection
Choosing the wrong solvent can lead to false negatives regarding salt formation.
Caption: Decision matrix for NMR solvent selection to visualize salt protons.
Experimental Protocols
To ensure reproducibility, the following protocols describe how to prepare samples and convert between forms for validation.
Protocol A: Conversion of HCl Salt to Free Base (Extraction)
Used to generate a reference standard if only the salt is available.
-
Dissolution: Dissolve 50 mg of the HCl salt in 10 mL of deionized water.
-
Basification: Add 1M NaOH dropwise while monitoring pH until pH > 10. The solution should become cloudy (precipitation of free base).
-
Extraction: Add 10 mL of Dichloromethane (DCM) or Diethyl Ether. Shake vigorously and vent.
-
Separation: Allow layers to separate. The organic (bottom for DCM, top for Ether) layer contains the Free Base.
-
Drying: Collect the organic layer, dry over anhydrous Magnesium Sulfate (
), and filter. -
Evaporation: Remove solvent under reduced pressure (Rotovap) to yield the Free Base oil/solid [2].
Protocol B: FT-IR Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets for salts to prevent ion exchange with KBr.
-
Cleaning: Clean the ATR crystal (Diamond/ZnSe) with Isopropanol. Ensure background scan is flat.
-
Sample Loading:
-
Free Base (Liquid/Oil): Place 1 drop on the crystal.
-
HCl Salt (Solid): Place ~5 mg of powder. Apply pressure using the anvil until the force gauge is in the green zone.
-
-
Acquisition: Scan range 4000–600
, 32 scans, 4 resolution. -
Processing: Apply baseline correction if necessary. Look for the 2500-3000
broad band.
UV-Vis Spectroscopy & Solubility Profile
While less diagnostic for structure than NMR/IR, UV-Vis is vital for formulation.
-
Bathochromic Shift: Protonation of the lone pair often destroys
transitions. This can cause a hypsochromic (blue) shift or a disappearance of specific bands compared to the free base. -
Solubility:
-
Free Base: High solubility in MeOH, DCM, Ether. Poor in Water.
-
HCl Salt: High solubility in Water, MeOH. Poor in Ether.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR band assignment).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Procaine vs Procaine HCl. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023). General Chapter <197> Spectrophotometric Identification Tests. (Regulatory standard for IR comparison).
Safety Operating Guide
Proper Disposal Procedures: 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
[1]
Executive Summary: Immediate Action Card
| Parameter | Directive |
| Primary Hazard | Severe Eye Damage / Skin Irritation / Fluorine Content .[1][2] |
| Waste Stream | Halogenated Organic Waste (Basic/Amine) .[3] |
| Incompatible With | Acids (exothermic reaction), Oxidizers (fire hazard), Aluminum (potential reactivity). |
| Disposal Method | High-Temperature Incineration (with flue gas scrubbing).[1] |
| Drain Disposal | STRICTLY PROHIBITED . Do not release into sewer systems.[4] |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. This compound is a Fluorinated Aryloxy-Aminopropanol .
-
1-Amino (Primary Amine): Makes the compound basic . Mixing this waste with acid waste streams (like H₂SO₄ or HCl) will cause an immediate exothermic reaction, potentially pressurizing waste containers.
-
3-(Trifluoromethyl)phenoxy (Fluorinated Ether): The
group provides thermal stability.[1] Standard low-temperature incineration is insufficient and may generate toxic organofluorine byproducts. -
Propan-2-ol (Secondary Alcohol): Increases flammability/combustibility.[1]
Key Safety Data (Derived from Functional Class):
Waste Segregation & Pre-Treatment
The Golden Rule: Never mix this compound with general "Organic Solvents" if those solvents are acidic or non-halogenated, unless your facility explicitly permits "Mixed Halogenated/Non-Halogenated" streams.
Decision Logic: Waste Classification
The following diagram illustrates the decision process for segregating this specific chemical.
Figure 1: Waste segregation logic flow ensuring separation from incompatible acids and proper categorization of rinsate.[1]
Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, expired stock solutions.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid aluminum containers due to potential amine reactivity.
-
Labeling: Affix a hazardous waste label immediately.
-
Must List: "Halogenated Solvent Waste."
-
Constituents: Explicitly write "Contains Fluorinated Organics" and "Basic Amines."
-
-
pH Check: Verify the pH of the waste mixture. If the waste stream is shared, ensure the receiving carboy is NOT acidic.
-
Transfer: Pour waste using a funnel to avoid spills. Leave at least 10% headspace in the container for vapor expansion.
-
Secondary Containment: Store the carboy in a secondary tray capable of holding 110% of the container's volume.
Protocol B: Solid Waste (Contaminated Debris)
Applicability: Contaminated gloves, paper towels, weighing boats, and pure solid substance.
-
Collection: Place solid waste into a clear, chemically resistant plastic bag (minimum 2 mil thickness).
-
Double Bagging: If the waste is the pure chemical (powder), double bag it to prevent dust release.
-
Sharps: If the solid waste includes needles or broken glass contaminated with the substance, place it in a rigid, puncture-proof "Sharps" container labeled "Chemical Contaminated Sharps."
-
Labeling: Tag as "Solid Hazardous Waste - Toxic/Irritant."
Protocol C: Empty Containers & Glassware
Applicability: Vials, flasks, and bottles.
-
Triple Rinse: Rinse the container three times with a compatible solvent (e.g., Ethanol or Acetone).
-
Note: Water may not effectively solubilize the organic ether portion; an organic solvent is preferred for the first rinse.
-
-
Rinsate Disposal: Collect all rinsates and dispose of them as Liquid Waste (Protocol A) . Do not pour rinsate down the sink.
-
Defacing: Cross out the original label. Mark as "Triple Rinsed."
-
Final Step: Discard the glass in the designated laboratory glass bin (or recycle if your facility permits triply rinsed glass recycling).
Scientific Rationale: The "Why" Behind the Protocol
The Fluorine Factor (Incineration Requirements)
Standard incineration operates at temperatures that may be insufficient to fully mineralize the trifluoromethyl (
-
Requirement: This waste must be sent to a facility capable of High-Temperature Incineration (approx. 1100°C) with a residence time >2 seconds.
-
Scrubbing: The combustion produces Hydrogen Fluoride (HF). The facility must have alkaline scrubbers to neutralize HF gas before stack release. This is why labeling the waste as "Fluorinated" is critical for the waste vendor [1].
Amine-Acid Incompatibility
The amino group (
-
Scenario: Pouring this amine into a waste container with 10% HCl.
-
Result: Acid-Base neutralization (
).[1] This reaction releases heat (exothermic). In a closed waste container, this rapid heat generation causes gas expansion and solvent volatilization, leading to container rupture or explosion.
Emergency Response (Spills)[1]
If a spill occurs during the disposal process:
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE: Don appropriate PPE (Nitrile gloves, goggles).
-
Containment: Use a solvent absorbent pad or vermiculite. Do NOT use paper towels alone for large liquid spills (flammability risk).
-
Neutralization (Optional but Recommended): If the spill is significant, treat the area with a mild acid neutralizer (like citric acid based spill kits) only if you are trained to do so. Otherwise, absorb directly.
-
Disposal of Cleanup Materials: Treat all absorbent materials as Solid Waste (Protocol B) .
References
-
United States Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams.[5] Technical Brief. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Amines Safety. Available at: [Link][1]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]
Comprehensive Safety and Handling Guide for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. As researchers and drug development professionals, adherence to rigorous safety standards is paramount not only for personal safety but also for ensuring the integrity of your research. The following procedures are based on established best practices for handling structurally similar chemicals and are designed to be a self-validating system of safety.
Hazard Assessment and Risk Mitigation
-
Acute Oral Toxicity : Harmful if swallowed[1].
-
Serious Eye Damage : Poses a significant risk of causing serious and potentially permanent eye damage[1][2].
-
Skin Irritation : May cause skin irritation upon contact[3].
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the respiratory system.
-
Target Organ Toxicity : Prolonged or repeated exposure may lead to damage to the liver and central nervous system (CNS)[3].
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects[1].
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause severe eye damage[1][4]. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully buttoned lab coat. | Prevents skin irritation and potential absorption of the chemical[4]. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the solid form to prevent inhalation of dust that can cause respiratory tract irritation. |
Experimental Workflow for Donning and Doffing PPE
Proper procedure in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
Engineering Controls
-
Ventilation : All handling of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol, especially in its solid form, must be conducted in a certified chemical fume hood or other suitable local exhaust ventilation system. This is to control exposure to airborne dust and vapors.
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[2][5].
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Weighing and Transfer :
-
If handling the solid, perform all weighing and transfers within a fume hood to contain any dust.
-
Use a spatula for transfers to minimize dust creation. Avoid pouring the solid.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During the Procedure :
-
Keep all containers with the chemical tightly closed when not in use.
-
Avoid any contact with skin, eyes, and clothing[4].
-
If any contamination of PPE occurs, follow the doffing procedure, dispose of the contaminated items, and don fresh PPE.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Wash hands thoroughly with soap and water after removing gloves[2].
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists[3]. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3]. |
Disposal Plan: Environmental Responsibility
Due to its high toxicity to aquatic life, proper disposal of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol and its containers is crucial[1].
-
Waste Collection : All waste containing this chemical, including contaminated consumables (e.g., gloves, paper towels), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route : Dispose of this material and its container at a specialized hazardous or special waste collection point[3]. Do not allow it to enter drains or waterways.
-
Decontamination : All glassware and equipment must be thoroughly decontaminated before reuse.
By implementing these comprehensive safety and handling procedures, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.
References
- Material Safety Data Sheet. (2005, October 9). ScienceLab.com.
- Safety Data Sheet. (2023, December 10). Cayman Chemical.
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
- Safety Data Sheet - Version 5.0. (2018, November 29). Toronto Research Chemicals.
- SAFETY DATA SHEET. (2024, August 7). Sigma-Aldrich.
- SAFETY D
- 2 - SAFETY D
- 3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol. Sigma-Aldrich.
- (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4. TCI Chemicals.
- Prozac® (Fluoxetine Hydrochloride) - SDS US. (2015, February 17). Eli Lilly.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
